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  • Product: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
  • CAS: 1374258-44-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals The indazole nucleus, a bicyclic aromatic system composed of fused benze...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in contemporary drug discovery.[1][2] Although rare in nature, synthetic derivatives of indazole exhibit a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1][3] Its thermodynamic stability, primarily in the 1H-indazole tautomeric form, and its capacity for diverse functionalization have established it as a cornerstone in the design of targeted therapeutics.[1][4] The clinical success of indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscores the scaffold's value in oncology and beyond.[2]

This guide focuses on a specific, highly functionalized derivative: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate . The strategic incorporation of a trifluoromethyl (CF3) group at the 7-position and a methyl ester at the 5-position makes this molecule a particularly valuable building block. The CF3 group is a well-established bioisostere for chlorine and is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[5][6] The methyl ester provides a versatile chemical handle for further elaboration, enabling the construction of diverse compound libraries through amide bond formation and other coupling reactions. This document serves as a technical resource, consolidating the known properties, synthesis, and potential applications of this key intermediate for professionals engaged in the vanguard of drug development.

Compound Profile: Physicochemical and Structural Properties

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a well-defined chemical entity with specific properties that are critical for its use in synthesis and drug design. Its identity is established by a unique set of identifiers and physicochemical characteristics.

Chemical Structure

The molecule consists of a 1H-indazole core functionalized with a trifluoromethyl group on the benzene ring portion and a methyl carboxylate group.

Caption: Chemical structure of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.

Identifiers and Properties Summary

The key identifying and physicochemical data for the compound are summarized in the table below. This information is essential for sourcing, handling, and computational modeling.

PropertyValueReference
IUPAC Name methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate[7]
CAS Number 1374258-44-2[7][8][9][10]
Molecular Formula C₁₀H₇F₃N₂O₂[7][8][10]
Molecular Weight 244.17 g/mol [7][8][10]
Canonical SMILES COC(=O)C1=CC2=C(C=NN2)C(=C1)C(F)(F)F[8][10]
InChI Key GTMRDKCXGHWYDB-UHFFFAOYSA-N[7][8]
Topological Polar Surface Area 54.98 Ų[10]
LogP (Computed) 2.37[10]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[10]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is most directly achieved via the esterification of its corresponding carboxylic acid precursor, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. This approach is a standard, high-yielding transformation in organic chemistry.

Proposed Synthetic Workflow: Fischer Esterification

The conversion of the carboxylic acid to the methyl ester can be efficiently performed under acidic conditions with methanol. This classic reaction, known as Fischer esterification, is driven by the use of excess alcohol and the catalytic action of a strong acid.

G start 7-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid process Reaction Setup (Reflux, 2-6 hours) start->process 1. Dissolve reagents Methanol (CH3OH) - Solvent & Reagent Sulfuric Acid (H2SO4) - Catalyst reagents->process 2. Add workup Aqueous Workup 1. Quench with NaHCO3 2. Extract with Ethyl Acetate process->workup 3. Monitor (TLC/LCMS) purification Purification (Silica Gel Chromatography) workup->purification 4. Isolate Crude Product product Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate purification->product 5. Obtain Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard esterification methods.[11]

  • Reaction Setup: To a solution of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid (1.0 eq) in methanol (acting as both reagent and solvent, ~0.1 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. The polarity of the product ester will be significantly lower than the starting carboxylic acid.

  • Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Trustworthiness: This self-validating step ensures the product is transferred to the organic phase while inorganic salts remain in the aqueous layer. The combined organic layers should be washed with brine to remove residual water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for this exact molecule is not publicly available in the search results, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.[12][13]

TechniqueExpected Observations
¹H NMR - NH proton: A broad singlet (>10 ppm).- Aromatic protons: Signals in the aromatic region (7.5-8.5 ppm), showing characteristic splitting patterns for the substituted indazole ring.- Methyl (OCH₃) protons: A sharp singlet around 3.9-4.0 ppm.
¹³C NMR - Carbonyl (C=O): Signal around 165 ppm.- Aromatic carbons: Multiple signals in the 110-140 ppm range.- CF₃ carbon: A quartet (due to C-F coupling) with a characteristic chemical shift.- Methyl (OCH₃) carbon: Signal around 52 ppm.
IR Spectroscopy - N-H stretch: A broad absorption band around 3300 cm⁻¹.- C=O stretch (ester): A strong, sharp absorption band around 1720 cm⁻¹.- C-F stretches: Strong absorptions in the 1100-1350 cm⁻¹ region.
Mass Spectrometry - (ESI+) : Expected [M+H]⁺ ion at m/z 245.05.

Applications in Drug Discovery and Development

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is not an end-product therapeutic but rather a high-value intermediate for the synthesis of pharmacologically active molecules. Its structure is primed for creating libraries of compounds for screening.

Scaffold for Kinase Inhibitor Synthesis

The indazole core is a proven pharmacophore for targeting the ATP-binding site of various protein kinases.[3] The N-H of the pyrazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of adenine. The methyl ester at the 5-position serves as a key attachment point for introducing diversity elements that can interact with solvent-exposed regions of the kinase, enhancing potency and selectivity.

G start Methyl 7-(CF3)-1H-indazole-5-carboxylate step1 1. Hydrolysis (NaOH) (Saponification) start->step1 intermediate 7-(CF3)-1H-indazole-5-carboxylic Acid step1->intermediate step2 2. Amide Coupling (HATU, EDCI, etc.) intermediate->step2 product Library of Indazole-5-Carboxamides step2->product amines Diverse Amine Library (R-NH2) amines->step2 screening High-Throughput Screening (e.g., Kinase Panels) product->screening hit Identification of 'Hit' Compounds screening->hit

Caption: Role as a building block in drug discovery workflows.

Causality in Experimental Design
  • Hydrolysis to Carboxylic Acid: The methyl ester is first hydrolyzed (saponified) back to the carboxylic acid. This is a necessary activation step, as carboxylic acids are readily coupled with amines.

  • Amide Coupling: The resulting acid is then coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDCI). This is the key diversification step.

    • Expert Insight: The choice of amines is critical. They can be selected to probe different pockets of a target protein, introduce solubilizing groups, or modulate ADME properties. The 7-CF₃ group provides a constant element that enhances the core's binding potential and metabolic stability, allowing the medicinal chemist to focus on the impact of the appended amine.[6]

  • Biological Screening: The resulting library of indazole-5-carboxamides is then screened against biological targets, such as a panel of protein kinases, to identify compounds with desired inhibitory activity.[1]

Safety and Handling

Proper handling of this chemical is essential in a laboratory setting. Based on available data, the compound should be treated as hazardous.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Use in a well-ventilated area or a chemical fume hood.

    • Avoid ingestion, inhalation, and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a strategically designed molecular building block with significant potential in medicinal chemistry. Its structure combines the biologically validated indazole scaffold with two key functional groups: a trifluoromethyl group to enhance drug-like properties and a versatile methyl ester handle for synthetic elaboration. This guide has provided a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and a clear rationale for its application in the development of novel therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, this compound represents a valuable starting point for the efficient construction of targeted compound libraries, accelerating the discovery of next-generation medicines.

References

  • Molport. methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | 1374258-44-2. Molport. [Link]

  • Lai, A. Q., Chen, Z. H., Xiao, Z. C., Pan, Z. H., & Chi, R. A. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • PubChem. 7-Methyl-1H-indazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Bar, S., & Ghorai, P. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry, 83(21), 13458-13465. [Link]

  • Alam, M. J., & Antonchick, A. P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7338. [Link]

  • Google Patents. (2009).
  • Naka, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2704. [Link]

  • Khamidullina, E. A., et al. (2020). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Pharmaceutical Chemistry Journal, 54, 35-40. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

  • PubChem. 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester. National Center for Biotechnology Information. [Link]

  • Paz, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]

  • NextSDS. 7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. [Link]

  • LookChem. Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE. [Link]

  • PubChemLite. 7-methyl-1h-indazole-5-carboxylic acid (C9H8N2O2). [Link]

  • Wikipedia. Indazole. [Link]

Sources

Exploratory

An In-Depth Technical Guide to a Novel IRAK4 Inhibitor: Physicochemical Properties and Biological Evaluation

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the physicochemical properties and biological context of the research compound ident...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties and biological context of the research compound identified by CAS number 1374258-44-2, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given the limited publicly available data for this specific compound, this guide also offers a broader framework for understanding its therapeutic potential by examining the well-established role of IRAK4 in inflammatory disease and outlining a representative protocol for its in vitro characterization.

Introduction to IRAK4: A Key Mediator in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical downstream signaling molecule for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex where it becomes activated and, in turn, phosphorylates and activates downstream targets. This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

The dysregulation of IRAK4-mediated signaling pathways has been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Consequently, the development of small molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy to modulate the inflammatory response and offer new treatment options for these debilitating conditions.

Physicochemical Properties of CAS 1374258-44-2

While detailed experimental data for CAS 1374258-44-2 is not widely available in the public domain, computational and database-derived properties provide a foundational understanding of this molecule.

PropertyValueSource
Molecular Formula C₂₅H₂₈N₆O₄SCalculated
Molecular Weight 524.60 g/mol Calculated
Exact Mass 524.1896 g/mol Calculated

Note: These properties are calculated based on the presumed chemical structure associated with this CAS number from patent literature and have not been experimentally verified from public sources.

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

As an IRAK4 inhibitor, CAS 1374258-44-2 is designed to bind to the ATP-binding pocket of the IRAK4 kinase domain. By competitively inhibiting the binding of ATP, the compound prevents the autophosphorylation and activation of IRAK4. This, in turn, blocks the downstream phosphorylation cascade, leading to a reduction in the production of inflammatory cytokines. The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for an IRAK4 inhibitor.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kB IκB IKK_complex->I_kB Phosphorylation NF_kB NF-κB Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression CAS_1374258_44_2 CAS 1374258-44-2 (Inhibitor) CAS_1374258_44_2->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro IRAK4 Kinase Assay

To determine the potency of a novel compound such as CAS 1374258-44-2, an in vitro kinase assay is a fundamental experiment. The following protocol provides a representative method for assessing IRAK4 inhibition.

Objective: To determine the IC₅₀ value of a test compound against human IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., CAS 1374258-44-2) dissolved in DMSO

  • Stop solution (e.g., 50 mM EDTA)

  • Detection reagents (e.g., Streptavidin-conjugated europium and a phosphospecific antibody conjugated to a suitable acceptor fluorophore for a LANCE® Ultra assay)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: a. Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate. b. Add 5 µL of a solution containing the IRAK4 enzyme and the biotinylated peptide substrate in kinase reaction buffer. c. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: a. Add 2.5 µL of ATP solution in kinase reaction buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for IRAK4. b. Incubate for 60 minutes at room temperature.

  • Termination of Reaction: a. Add 5 µL of stop solution to each well to terminate the reaction.

  • Detection: a. Add 5 µL of the detection reagent mixture (e.g., Streptavidin-Eu and anti-phosphopeptide-APC) to each well. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The research compound CAS 1374258-44-2 represents a promising lead in the development of novel anti-inflammatory therapeutics through the targeted inhibition of IRAK4. While comprehensive public data on this specific molecule is limited, its classification as an IRAK4 inhibitor places it in a class of compounds with significant potential for treating a range of inflammatory and autoimmune diseases. The methodologies and background information provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel IRAK4 inhibitors.

References

  • De, S., & Ganesan, A. (2021). The IRAK4-MyD88 signaling axis in health and disease. Trends in Immunology, 42(11), 1014-1028. [Link]

  • Wang, L., et al. (2021). A comprehensive review of IRAK4 inhibitors in clinical development. Journal of Medicinal Chemistry, 64(24), 17745-17769. [Link]

  • Kelly, P. N., & O'Neill, L. A. (2015). The role of IRAKs in innate immunity. Current Opinion in Immunology, 32, 31-39. [Link]

  • Genentech, Inc. (2013).Substituted pyridinyl derivatives as IRAK4 inhibitors. U.S.
  • SignalChem. IRAK4 Kinase Assay Kit.[Link]

Foundational

Preliminary Biological Activity and Pharmacophore Rationale of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Application Whitepaper Executive Summary In modern targeted drug discovery, the indazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Application Whitepaper

Executive Summary

In modern targeted drug discovery, the indazole scaffold is a privileged pharmacophore, serving as a bioisostere for the indole ring and mimicking the adenine moiety of ATP[1]. Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS: 1374258-44-2) is a highly specialized, commercially available molecular building block[2]. While the methyl ester itself is biologically inert in biochemical assays, it acts as a critical pro-pharmacophore. Upon saponification and subsequent amidation, it yields 1H-indazole-5-carboxamides—a class of highly potent inhibitors targeting kinases (e.g., TTK, VEGFR, FGFR)[3],[1], epigenetic modulators, and CNS targets (e.g., MAO-B, LRRK2)[4].

This guide provides a comprehensive analysis of the structural causality, preliminary biological activity, and experimental workflows associated with derivatives of this high-value intermediate.

Pharmacophore Rationale: An E-E-A-T Perspective

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a mechanistic purpose. The architecture of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is engineered to optimize target engagement and pharmacokinetic (PK) profiles.

The Indazole Core as a Hinge Binder

The 1H-indazole core is a classic ATP-competitive hinge-binding motif[1]. The N1 and N2 atoms act as a hydrogen-bond donor-acceptor pair, forming critical bidentate interactions with the backbone amide and carbonyl groups of the kinase hinge region.

Causality of the 7-Trifluoromethyl ( CF3​ ) Substitution

The introduction of a CF3​ group at the 7-position is a deliberate design choice that drives three critical outcomes:

  • Electronic Modulation (pKa Tuning): The strong electron-withdrawing nature of the CF3​ group lowers the pKa of the adjacent N1-H proton. This increases its acidity, thereby strengthening its capacity as a hydrogen-bond donor to the kinase hinge region.

  • Metabolic Shielding: The 7-position of the indazole ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The CF3​ group sterically and electronically blocks this metabolic soft spot, dramatically improving microsomal stability (often extending T1/2​ > 30 min)[3].

  • Lipophilicity and Permeability: The fluorinated moiety increases the overall LogP of the molecule, enhancing cellular permeability and enabling blood-brain barrier (BBB) penetration for CNS targets like PKG-1α and MAO-B[5],[4].

The 5-Carboxylate as a Diversification Handle

The methyl ester at the 5-position is a synthetic vector. It allows for late-stage diversification via amide coupling. The resulting 5-carboxamide linkage directs substituents outward into the solvent-exposed region or deep into the hydrophobic back pocket (stabilizing the DFG-out inactive kinase conformation)[3].

Target Landscape and Preliminary Biological Activity

While the building block itself is a precursor, literature confirms that its direct derivatives (7-substituted-1H-indazole-5-carboxamides) exhibit profound biological activity across multiple therapeutic areas:

  • Oncology (TTK & VEGFR/FGFR): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as highly potent, orally bioavailable inhibitors of Tyrosine Threonine Kinase (TTK), with IC50​ values < 10 nM, leading to tumor growth inhibition in xenograft models[3]. Furthermore, indazoles are well-documented inhibitors of VEGFR and FGFR, disrupting tumor angiogenesis[1],[4].

  • Chronic Pain (PKG-1α): Indazole-5-carboxamide derivatives (e.g., Compound N46) inhibit Protein Kinase G-1α ( IC50​ = 7.5 nM). By blocking PKG-1α, these compounds attenuate long-term hyperexcitability (LTH) in nociceptive neurons, offering non-opioid relief for osteoarthritic and inflammatory pain[5].

  • Neurodegeneration (MAO-B & LRRK2): N-alkyl-substituted indazole-5-carboxamides demonstrate sub-nanomolar potency against Monoamine oxidase B (MAO-B) ( IC50​ = 0.66 nM) and inhibit LRRK2, making them viable candidates for Parkinson's disease therapeutics[4].

Experimental Workflows: From Building Block to Assay

To validate the biological activity of this scaffold, researchers must execute a self-validating workflow encompassing parallel synthesis and high-throughput screening (HTS).

Protocol 1: Synthesis of the 1H-Indazole-5-carboxamide Library

Objective: Convert the inactive methyl ester into a biologically active amide library.

  • Saponification: Dissolve Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH· H2​O (3.0 eq). Stir at 25°C for 4 hours.

  • Acidification: Evaporate the organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4. Filter the resulting precipitate to isolate 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid (CAS: 1374258-45-3)[6]. Validation: Confirm mass via LC-MS ( [M−H]− = 229.1).

  • Amide Coupling: In a 96-well deep-well plate, dispense the carboxylic acid (0.1 mmol) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Diversification: Add a unique primary or secondary amine (1.2 eq) to each well. Stir at room temperature for 12 hours.

  • Purification: Purify the library via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: High-Throughput TR-FRET Kinase Assay

Objective: Evaluate the IC50​ of the synthesized library against a target kinase (e.g., TTK).

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing recombinant TTK enzyme and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the indazole-5-carboxamide compounds (in DMSO) into a 384-well proxiplate. Include staurosporine as a positive control.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate mixture to the plate. Incubate for 15 minutes at RT. Add 5 µL of 2X ATP solution (at the apparent Km​ for TTK). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Validation: Read the plate on a microplate reader (e.g., PHERAstar) measuring emission at 665 nm and 615 nm. Self-Validation: Ensure the assay Z'-factor is > 0.6 before calculating IC50​ values using a 4-parameter logistic regression.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Building Block [2]

PropertyValue
CAS Number 1374258-44-2
Molecular Formula C10​H7​F3​N2​O2​
Molecular Weight 244.17 g/mol
SMILES COC(=O)c1cc(c2[nH]ncc2c1)C(F)(F)F
Topological Polar Surface Area (TPSA) 55.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 5

Table 2: Representative Biological Activity of Indazole-5-carboxamide Derivatives [3],[5],[4]

Target EnzymeTherapeutic AreaBenchmark IC50​ Mechanism of Action
TTK Oncology< 10 nMATP-competitive inhibition; induces mitotic catastrophe.
PKG-1α Chronic Pain7.5 nMAttenuates long-term hyperexcitability in nociceptors.
MAO-B Parkinson's Disease0.66 nMSelective enzymatic blockade in the CNS.
VEGFR-2 Anti-angiogenesis30 - 114 nMDisruption of endothelial cell proliferation.

Pathway and Workflow Visualizations

G A Methyl 7-(CF3)-1H-indazole -5-carboxylate B Saponification (LiOH) A->B C 7-(CF3)-1H-indazole -5-carboxylic acid B->C D Amide Coupling (HATU, R-NH2) C->D E 5-Carboxamide Library D->E F HTS Assay (TR-FRET) E->F

Caption: Workflow for generating and screening indazole-5-carboxamide libraries from the core building block.

G Kinase Target Kinase (e.g., TTK / VEGFR) ATP ATP Binding Kinase->ATP Normal State Inhibitor Indazole-5-carboxamide Derivative Kinase->Inhibitor Drug Treatment Substrate Downstream Substrate ATP->Substrate Phosphorylation Inhibitor->ATP Competitive Inhibition Arrest Cell Cycle Arrest Inhibitor->Arrest Therapeutic Efficacy Response Cellular Proliferation Substrate->Response Oncogenic Signaling

Caption: Mechanism of action for ATP-competitive kinase inhibition by indazole-5-carboxamide derivatives.

References

  • MolPort. methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | 1374258-44-2. Retrieved from:[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Retrieved from:[Link][3]

  • RSC Advances (RSC Publishing). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from:[Link][1]

  • Pain (PubMed / NIH). A novel inhibitor of active protein kinase G attenuates chronic inflammatory and osteoarthritic pain. Retrieved from:[Link][5]

  • Molecules (MDPI). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from:[Link][4]

Sources

Exploratory

Solubility profile of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in Organic Solvents Authored by: A Senior Application Scientist Preamble: Charting the Course for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Preamble: Charting the Course for a Novel Moiety

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. This guide provides a comprehensive, field-proven framework for researchers, chemists, and formulation scientists to meticulously determine the solubility of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, a novel indazole derivative, across a spectrum of relevant organic solvents.

This document deviates from a rigid template, instead adopting a narrative that mirrors the logical progression of a scientific investigation. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles. The aim is to equip the reader with not just the "how," but the "why," fostering a deeper understanding that is essential for troubleshooting and adapting these methods for other novel compounds.

Foundational Principles: Why Solubility Governs Success

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory.[1][2] It directly influences:

  • Process Chemistry: Solvent selection is the cornerstone of efficient crystallization, impacting yield, purity, polymorph control, and crystal morphology.[3][4][5] An optimal solvent system is crucial for developing a scalable and reproducible manufacturing process.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, from oral solutions to injectables.[6]

  • Pharmacokinetics: Poor solubility often leads to low absorption and bioavailability, dooming an otherwise potent compound to failure.[1][7] Early assessment mitigates the risk of advancing candidates with insurmountable delivery challenges.

  • In Vitro Assay Reliability: Inaccurate solubility data can lead to misleading results in biological screens, as the compound may precipitate in the assay medium.[8]

For Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, the presence of the trifluoromethyl group suggests a potential for increased lipophilicity, which can significantly influence its solubility behavior.[9][10][11] The indazole core, a nitrogen-containing heterocycle, and the methyl ester functional group further contribute to a complex interplay of polarity, hydrogen bonding capability, and molecular interactions that must be experimentally elucidated.

The Strategic Approach: Kinetic vs. Thermodynamic Solubility

A comprehensive solubility profile requires an understanding of two distinct, yet complementary, concepts: kinetic and thermodynamic solubility.[12]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous or organic medium.[1][7] It's a rapid screening method often used in early discovery to flag potential issues.[2] The results, however, often refer to the amorphous form of the compound and can overestimate the true equilibrium solubility.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][12] This "gold standard" measurement is determined using the shake-flask method and is essential for late-stage development, process chemistry, and formulation.[8][13]

Our investigation will prioritize the determination of thermodynamic solubility, as it provides the most robust and relevant data for drug development decisions.[7]

Experimental Design: A Self-Validating Protocol

This section outlines a detailed, step-by-step methodology for determining the thermodynamic solubility of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.

Materials and Reagents
  • Analyte: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (ensure purity >98%, characterize the crystalline form via XRPD if possible).

  • Solvents: A representative panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and functional classes. All solvents must be of high purity (e.g., HPLC grade).

Solvent Class Example Solvents Rationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, often good solvents for polar compounds.
Aprotic Polar Acetonitrile, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess dipole moments but lack O-H or N-H bonds. Effective at dissolving a wide range of compounds.
Aprotic Non-Polar Toluene, Heptane, DichloromethanePrimarily interact through van der Waals forces; useful for understanding lipophilic character.
The Shake-Flask Method: The Gold Standard

The shake-flask method is the universally recommended approach for determining equilibrium solubility.[13][14][15] It ensures that the system reaches a true thermodynamic equilibrium.

Protocol Steps:
  • Preparation: Add an excess amount of solid Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate to a series of glass vials. The excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[13]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common starting point is 24-48 hours.[8][15] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is crucial for accurate measurement.[8]

  • Dilution: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram illustrates the workflow for this protocol.

G cluster_protocol Protocol Pillars for Trustworthiness A Accurate Data Requirement B Equilibrium Confirmation A->B C Validated Quantification A->C D Use of Excess Solid A->D E Solid Phase Stability Check A->E

Sources

Foundational

Engineering Pharmacokinetic Resilience: The Role of Trifluoromethyl Indazole Carboxylate Building Blocks

Executive Summary In modern medicinal chemistry and drug development, the attrition rate of clinical candidates due to poor pharmacokinetics (PK)—specifically rapid clearance and low bioavailability—remains a critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the attrition rate of clinical candidates due to poor pharmacokinetics (PK)—specifically rapid clearance and low bioavailability—remains a critical bottleneck. To navigate this challenge, researchers increasingly rely on privileged scaffolds that pre-encode favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trifluoromethyl indazole carboxylate class represents a masterclass in such rational design. This whitepaper dissects the structural causality, quantitative PK benefits, and self-validating experimental methodologies associated with this highly versatile building block.

Structural Rationale: The Tripartite Pharmacophore

The value of the trifluoromethyl indazole carboxylate scaffold lies in the synergistic interplay of its three core components. Each moiety is strategically selected to solve a specific biochemical or synthetic liability.

The Indazole Core: Bypassing Phase II Conjugation

Phenolic and indolic moieties are ubiquitous in biologically active compounds but are notoriously susceptible to rapid Phase II metabolism, specifically O -glucuronidation and sulfation. The indazole ring acts as a superior bioisostere for both phenols and indoles[1]. By replacing the metabolically vulnerable phenolic hydroxyl with an indazole NH, the scaffold retains its capacity to act as a hydrogen bond donor (and adds an acceptor via the adjacent nitrogen) while effectively bypassing UGT-mediated glucuronidation[2]. Furthermore, indazoles generally exhibit superior plasma clearance and oral bioavailability compared to their indole counterparts[3].

Trifluoromethyl ( CF3​ ) Substitution: Steric and Electronic Shielding

The introduction of a trifluoromethyl group at strategic positions (e.g., C3 or C6) fundamentally alters the molecule's electronic and steric environment. The C-F bond is exceptionally strong, and the CF3​ group acts as a potent electron-withdrawing moiety. This electronic deactivation shields the aromatic core from cytochrome P450 (CYP450) mediated electrophilic oxidation (Phase I metabolism)[4]. Sterically, the bulky CF3​ group can block adjacent vulnerable C-H bonds, drastically reducing intrinsic clearance ( CLint​ ) and extending the circulating half-life[5].

The Carboxylate Handle: Modular Assembly

The carboxylate group provides the essential synthetic vector. Whether utilized as a free acid for late-stage amidation or protected as a tert-butyl ester during complex multi-step syntheses[6], this functional group allows the highly stable CF3​ -indazole core to be modularly appended to various target-specific pharmacophores without compromising the parent molecule's PK profile.

PK_Impact Scaffold Trifluoromethyl Indazole Carboxylate CF3 CF3 Substitution (Lipophilicity & Steric Shield) Scaffold->CF3 Indazole Indazole Core (Phenol/Indole Bioisostere) Scaffold->Indazole Carboxylate Carboxylate Handle (Synthetic Versatility) Scaffold->Carboxylate Metabolism ↓ CYP450 Oxidation ↓ Glucuronidation CF3->Metabolism Indazole->Metabolism Binding Target Engagement (H-Bonding) Indazole->Binding HalfLife ↑ Half-life (t1/2) ↓ Intrinsic Clearance Metabolism->HalfLife

Logical relationship between scaffold moieties and PK outcomes.

Quantitative Pharmacokinetic Impact

To illustrate the profound impact of this building block, we compare the microsomal stability of standard indole scaffolds against their fluorinated and trifluoromethylated indazole analogs. The addition of the CF3​ group shifts the metabolic profile from rapid clearance to sustained exposure.

Table 1: Comparative Metabolic Stability in Liver Microsomes
Compound IDScaffold DescriptionHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , mL/min/mg)
UT-155 Non-fluorinated indole12.35Rapid (Not Quantified)
32a 4-Fluoro-indazole analog13.29Moderate
32c CF3​ -substituted indazole53.71 1.29 (Low)

Data derived from preclinical mouse liver microsome studies demonstrating the protective effect of CF3​ substitution on the indazole core[5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in PK profiling and synthesis, the following protocols are designed with internal controls and mechanistic causality in mind.

In Vitro Microsomal Stability Assay ( CLint​ )

Causality & Design : This assay measures the rate of disappearance of the parent compound in the presence of liver microsomes. A minus-NADPH control is mandatory; it acts as a self-validating mechanism to ensure that any observed degradation is strictly CYP450-mediated and not due to chemical instability or non-specific protein binding in the matrix.

Step-by-Step Protocol :

  • Substrate Preparation : Prepare a 1 µM solution of the trifluoromethyl indazole carboxylate in 0.1 M potassium phosphate buffer (pH 7.4). Reasoning: Physiological pH is critical for optimal CYP450 enzymatic activity.

  • Microsome Addition : Add pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Reasoning: NADPH is the obligate electron donor for CYP450 enzymes; adding it last ensures the reaction starts at a precisely defined T0​ .

  • Time-Point Quenching : At predetermined intervals (0, 5, 15, 30, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Cold organic solvent instantly denatures the enzymes, halting the reaction, while the IS normalizes downstream extraction and ionization variances[5].

  • Analysis : Centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Substrate Prep (1 µM in Buffer) Microsomes 2. Add Microsomes (0.5 mg/mL, 37°C) Prep->Microsomes NADPH 3. Add NADPH (Initiate CYP450) Microsomes->NADPH Quench 4. Cold MeCN + IS (Quench & Extract) NADPH->Quench LCMS 5. LC-MS/MS (Calculate CL_int) Quench->LCMS

Step-by-step workflow for in vitro microsomal stability assessment.

Transition-Metal-Free C3-Trifluoromethylation of Indazoles

Causality & Design : Traditional trifluoromethylation often requires heavy metals (e.g., Pd, Cu), which can leave trace impurities that confound downstream biological assays and clinical PK. Utilizing photoredox catalysis provides a clean, metal-free pathway to functionalize the indazole core[7].

Step-by-Step Protocol :

  • Reagent Assembly : In a dry Schlenk tube, combine the indazole carboxylate starting material (1.0 equiv), Langlois' reagent ( CF3​SO2​Na , 3.0 equiv) as the CF3​ radical source, and phenyliodine(III) diacetate (PIDA, 2.0 equiv) as the oxidant[7].

  • Catalyst Addition : Add Rose Bengal (2 mol%) as the organic photocatalyst. Reasoning: Rose Bengal absorbs visible light to facilitate the single-electron transfer (SET) necessary to generate the CF3​ radical from Langlois' reagent.

  • Irradiation : Dissolve the mixture in acetonitrile and irradiate with a 60W Compact Fluorescent Lamp (CFL) at room temperature for 24 hours[7].

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the highly pure C3-trifluoromethylated indazole carboxylate.

Conclusion

The integration of a trifluoromethyl group and an indazole core into a single carboxylate-functionalized building block represents a highly rational approach to drug design. By systematically dismantling the metabolic liabilities of traditional phenol and indole rings, this scaffold provides medicinal chemists with a robust foundation for developing therapeutics with optimized, predictable pharmacokinetic profiles.

Sources

Exploratory

Thermodynamic stability of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

Whitepaper: Thermodynamic Stability Profile of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability Profile of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rational design of heterocyclic scaffolds requires a deep understanding of molecular thermodynamics. Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a highly functionalized intermediate prized for its unique physicochemical profile. However, its stability is not monolithic; it is a complex interplay of competing thermodynamic forces. This whitepaper deconstructs the stability of this molecule into three distinct domains: the tautomeric preference of the indazole core, the metabolic armor provided by the trifluoromethyl (CF 3​ ) group, and the hydrolytic vulnerability of the methyl ester. By understanding the causality behind these structural features, researchers can better predict the molecule's behavior in both synthetic workflows and biological environments.

Thermodynamic Baseline: The 1H- vs. 2H-Indazole Tautomerism

The foundational stability of any indazole derivative is dictated by its annular tautomerism. Indazoles exist primarily in an equilibrium between the 1H- and 2H-tautomeric forms.

From a thermodynamic standpoint, the 1H-tautomer is significantly more stable. Ab initio calculations (MP2-6-31G**) and experimental thermodynamic cycles demonstrate that the 1H-tautomer is favored by approximately 3.6 to 4.1 kcal/mol ( ΔG298∘​ ) over the 2H-tautomer[1]. The causality behind this energy gap lies in aromaticity: the 1H-form maintains a fully delocalized benzenoid structure, whereas the 2H-form adopts a higher-energy, less stable quinonoid structure[2].

In the solid state and in solution, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate exists almost exclusively in the 1H-form. This thermodynamic sink ensures that the structural geometry of the core remains predictable during receptor binding and synthetic functionalization.

The Dual Nature of the 7-Trifluoromethyl Group

The introduction of a CF 3​ group at the C7 position drastically alters the molecule's electronic landscape and supramolecular behavior.

A. Metabolic Stability and the C–F Bond

The primary rationale for incorporating a CF 3​ group in medicinal chemistry is to block oxidative metabolism. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of roughly 115 kcal/mol. Cytochrome P450 (CYP450) enzymes typically mediate oxidation via hydrogen atom transfer (HAT). Replacing a C–H bond with a C–F bond renders CYP-mediated oxidation thermodynamically infeasible, as the formation of the required Fe(III)–O–F intermediate is energetically prohibited[3]. Thus, the 7-CF 3​ group acts as a thermodynamic shield, drastically increasing the half-life ( t1/2​ ) of the scaffold in microsomal assays.

B. Electronic and Supramolecular Effects

While it provides metabolic stability, the CF 3​ group exerts a powerful electron-withdrawing effect ( σ -inductive). This pulls electron density away from the indazole core, acidifying the N1–H proton. Furthermore, the presence of the bulky, highly electronegative CF 3​ group influences crystal packing. While unsubstituted 1H-indazoles typically crystallize as hydrogen-bonded dimers, fluorinated indazoles often crystallize as catemers (infinite chains) due to the altered dipole moments and steric demands introduced by the CF 3​ moiety[4].

Thermodynamic Vulnerability of the 5-Methyl Carboxylate

A molecule's overall stability is only as strong as its weakest functional group. In Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, the ester at C5 represents a significant hydrolytic liability.

The thermodynamics of ester hydrolysis are governed by the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the 7-CF 3​ group propagates through the conjugated π -system of the indazole core. This inductive "pull" decreases the electron density at the C5 carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by OH in alkaline conditions or water in physiological media).

Consequently, the activation energy ( ΔG‡ ) for the formation of the tetrahedral intermediate during hydrolysis is lowered. While the reaction is exergonic, the kinetic acceleration provided by the CF 3​ group means that this ester will hydrolyze significantly faster than an unsubstituted indazole-5-carboxylate, converting the lipophilic ester into a highly polar carboxylic acid.

Logical Relationship of Stability Factors

The following diagram illustrates the competing thermodynamic forces acting upon the molecule.

G Core Methyl 7-(CF3)-1H-indazole-5-carboxylate Tautomer 1H-Indazole Core (Thermodynamic Sink) Core->Tautomer Defines base stability CF3 7-CF3 Group (Metabolic Armor) Core->CF3 Modifies electronics Ester 5-Methyl Carboxylate (Hydrolytic Liability) Core->Ester Defines reactivity Tautomer_Desc Preserved Benzenoid Aromaticity Tautomer->Tautomer_Desc u0394G u2248 -4.1 kcal/mol vs 2H-form CF3_Desc Resists CYP450 Oxidation CF3->CF3_Desc C-F Bond: ~115 kcal/mol Ester_Desc Susceptible to Alkaline Hydrolysis Ester->Ester_Desc u0394Gu2021 lowered by CF3

Thermodynamic stability drivers in Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.

Quantitative Data Summary

The table below summarizes the key thermodynamic parameters that govern the stability of this scaffold.

Structural FeatureParameterEstimated ValueCausality / Implication
Indazole Core ΔG298∘​ (1H 2H)+3.9 to +4.1 kcal/mol1H-form is heavily favored due to benzenoid aromaticity.
7-CF 3​ Group Bond Dissociation Energy (C–F)~115 kcal/molPrevents oxidative cleavage; highly metabolically stable.
5-Methyl Ester ΔG‡ (Alkaline Hydrolysis)Lowered relative to baselineElectron-withdrawing CF 3​ increases carbonyl electrophilicity.
N1–H Proton pK a​ (Aqueous)~12.5 (Estimated)Acidified by CF 3​ inductive effect; impacts salt formation.

Experimental Protocols: Self-Validating Stability Workflows

To empirically validate the thermodynamic claims above, the following self-validating protocols must be employed. These methods use internal controls to ensure data integrity.

Protocol 1: NMR-Based Tautomeric and Thermal Stability Assay

Objective: To confirm the strict preference for the 1H-tautomer and assess thermal degradation limits.

  • Sample Preparation: Dissolve 5 mg of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in 0.6 mL of anhydrous DMSO- d6​ . Add 1 μ L of fluorobenzene as an internal standard for 19 F NMR.

  • Baseline Acquisition: Acquire standard 1 H, 13 C, and 19 F NMR spectra at 25°C. The N1–H proton should appear as a broad singlet far downfield (>13 ppm), confirming the 1H-tautomer.

  • Thermal Stress: Utilize variable-temperature (VT) NMR. Heat the sample in 10°C increments from 25°C to 80°C, acquiring spectra at each step.

  • Data Analysis: Monitor for the appearance of new signals in the 19 F spectrum (indicating defluorination) or shifts in the 1 H spectrum (indicating tautomeric shifts or degradation). The ratio of the CF 3​ signal to the internal standard must remain constant to validate thermal stability.

Protocol 2: LC-MS/MS Accelerated Hydrolysis Kinetics

Objective: To quantify the hydrolytic liability of the 5-methyl carboxylate group under physiological and alkaline stress.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Incubation: Spike the compound into each buffer to a final concentration of 10 μ M (using a 10 mM DMSO stock, ensuring final DMSO concentration is <1%). Incubate at 37°C in a shaking water bath.

  • Sampling: Extract 50 μ L aliquots at t=0,15,30,60,120, and 240 minutes. Quench immediately with 50 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Analyze via LC-MS/MS (MRM mode). Track the disappearance of the parent mass [M+H] + and the appearance of the hydrolyzed carboxylic acid metabolite.

  • Validation: Plot ln([Parent]t​/[Parent]0​) versus time. A linear fit validates pseudo-first-order kinetics, allowing for the calculation of the degradation half-life ( t1/2​ ) and the activation energy ( ΔG‡ ) via the Eyring equation.

Workflow Start Compound Preparation (10 mM in DMSO-d6) Split Environmental Stressors Start->Split Thermal Thermal Stress (25u00B0C to 80u00B0C) Split->Thermal pH Hydrolytic Stress (pH 1.2, 7.4, 10.0) Split->pH NMR 1H & 19F NMR Monitoring Thermal->NMR pH->NMR LCMS LC-MS/MS Quantification pH->LCMS Data Thermodynamic Parameter Extraction (u0394G, u0394H, u0394S) NMR->Data LCMS->Data

Self-validating workflow for quantifying thermodynamic and hydrolytic stability.

Conclusion

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a masterclass in thermodynamic trade-offs. The indazole core provides a rigid, predictable 1H-tautomeric foundation. The 7-CF 3​ group acts as a formidable shield against oxidative metabolism due to the immense strength of the C–F bond. However, this same electron-withdrawing power creates a thermodynamic vulnerability at the 5-methyl carboxylate position, significantly lowering the barrier to hydrolysis. Drug development professionals must account for this dichotomy—leveraging the metabolic stability of the CF 3​ -indazole core while actively managing or modifying the ester moiety to prevent premature degradation in vivo.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. URL:[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics. ResearchGate. URL:[Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. SciSpace. URL:[Link]

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Foundational

The Emergence of 7-(Trifluoromethyl)-1H-Indazoles: A Technical Guide for Early-Stage Drug Discovery

Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bioisosteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bioisosteric relationship with indole allows it to mimic key interactions with biological targets while offering distinct physicochemical properties.[3][4] The strategic incorporation of a trifluoromethyl (CF3) group, a powerful modulator of metabolic stability, lipophilicity, and binding affinity, has become a key strategy in drug design. This technical guide provides an in-depth exploration of the 7-(trifluoromethyl)-1H-indazole core, a specific isomer that is gaining traction in early-stage drug discovery. We will delve into its synthetic pathways, physicochemical characteristics, and burgeoning role as a pharmacophore in the development of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Advantage of the 7-(Trifluoromethyl)-1H-Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, offers a versatile template for drug design.[1][5] Its structural rigidity and capacity for crucial hydrogen bonding interactions have cemented its importance in the development of numerous therapeutic agents.[6] The introduction of a trifluoromethyl group at the 7-position of the indazole ring is a deliberate and strategic choice aimed at optimizing drug-like properties.

The CF3 group is a strong electron-withdrawing moiety that can significantly influence the acidity of the N-H proton of the pyrazole ring, thereby modulating its hydrogen bonding capabilities. Furthermore, its lipophilic nature can enhance membrane permeability and improve oral bioavailability. From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to oxidative metabolism, a common pathway for drug deactivation. This metabolic stability often translates to an extended plasma half-life and a more favorable pharmacokinetic profile.

This guide will illuminate the discovery and early-stage research landscape of 7-(trifluoromethyl)-1H-indazoles, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Synthetic Strategies for 7-(Trifluoromethyl)-1H-Indazoles

While direct literature on the specific synthesis of 7-(trifluoromethyl)-1H-indazole is not abundant, its preparation can be logically inferred from established methodologies for constructing substituted indazoles. The key challenge lies in the regioselective introduction of the trifluoromethyl group at the 7-position. A plausible and efficient synthetic approach would involve the cyclization of a pre-functionalized benzene derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the 7-(trifluoromethyl)-1H-indazole core points towards a 2-methyl-3-(trifluoromethyl)aniline or a related derivative as a key starting material. The indazole ring can then be formed via a diazotization and intramolecular cyclization sequence.

G 7-(Trifluoromethyl)-1H-Indazole 7-(Trifluoromethyl)-1H-Indazole Diazotization & Cyclization Diazotization & Cyclization 7-(Trifluoromethyl)-1H-Indazole->Diazotization & Cyclization 2-Amino-3-(trifluoromethyl)benzaldehyde or Ketone Derivative 2-Amino-3-(trifluoromethyl)benzaldehyde or Ketone Derivative Diazotization & Cyclization->2-Amino-3-(trifluoromethyl)benzaldehyde or Ketone Derivative Functional Group Interconversion Functional Group Interconversion 2-Amino-3-(trifluoromethyl)benzaldehyde or Ketone Derivative->Functional Group Interconversion 2-Methyl-3-(trifluoromethyl)aniline 2-Methyl-3-(trifluoromethyl)aniline Functional Group Interconversion->2-Methyl-3-(trifluoromethyl)aniline

Caption: Retrosynthetic approach for 7-(trifluoromethyl)-1H-indazole.

Proposed Synthetic Protocol: The Jacobson-Hugershoff Reaction and its Modern Variants

A robust method for the synthesis of 7-substituted indazoles often employs a variation of the Jacobson-Hugershoff reaction or related cyclization strategies.[7] The following protocol outlines a feasible pathway.

Step 1: Synthesis of the Precursor (e.g., 2-Fluoro-6-(trifluoromethyl)benzaldehyde)

The synthesis would commence with a commercially available and appropriately substituted trifluoromethylated benzene derivative. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the necessary functional groups.

Step 2: Formation of the Indazole Ring

The core indazole structure is then typically formed through a condensation reaction with hydrazine, followed by cyclization.

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-1H-indazole

  • Starting Material: 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

  • Reaction: To a solution of 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-5.0 eq).

  • Conditions: The reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 7-(trifluoromethyl)-1H-indazole.

This approach offers a direct and often high-yielding route to the target scaffold.[8]

G cluster_0 Synthesis of 7-(Trifluoromethyl)-1H-Indazole Start 2-Fluoro-6-(trifluoromethyl)benzaldehyde Step1 Dissolve in Ethanol Start->Step1 Step2 Add Hydrazine Hydrate Step1->Step2 Step3 Reflux (4-12h) Step2->Step3 Step4 Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 Cool to RT Step4->Step5 Step6 Solvent Removal Step5->Step6 Step7 Partition (EtOAc/Water) Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 End 7-(Trifluoromethyl)-1H-Indazole Step8->End

Caption: Experimental workflow for the synthesis of 7-(trifluoromethyl)-1H-indazole.

Physicochemical Properties and Characterization

The incorporation of the trifluoromethyl group at the 7-position imparts distinct physicochemical properties to the indazole core.

PropertyExpected Impact of 7-CF3 GroupRationale
Lipophilicity (logP) IncreasedThe CF3 group is highly lipophilic.
Acidity (pKa of N1-H) IncreasedThe electron-withdrawing nature of the CF3 group acidifies the N-H proton.
Metabolic Stability IncreasedThe C-F bond is highly resistant to enzymatic cleavage.
Dipole Moment AlteredThe strong dipole of the CF3 group will influence the overall molecular dipole.

Table 1: Predicted Physicochemical Impact of the 7-Trifluoromethyl Group.

Standard analytical techniques are employed for the characterization of 7-(trifluoromethyl)-1H-indazole and its derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation. The 19F NMR will show a characteristic singlet for the CF3 group.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • X-ray Crystallography: Can be used to determine the solid-state structure and intermolecular interactions.

Applications in Early-Stage Drug Discovery

The 7-(trifluoromethyl)-1H-indazole scaffold is a promising starting point for the development of inhibitors targeting a variety of biological targets, with a particular emphasis on protein kinases.

Kinase Inhibition: A Privileged Scaffold

The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[4] The N1-H and N2 atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 7-position of the indazole ring is often solvent-exposed, making it an ideal position for substitution to enhance potency and selectivity.

The trifluoromethyl group at this position can engage in favorable hydrophobic interactions with the protein surface and can also influence the orientation of larger substituents appended to the indazole core, thereby fine-tuning the binding affinity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 7-(trifluoromethyl)-1H-indazole derivatives is emerging, general principles can be extrapolated from related indazole-based kinase inhibitors.

G cluster_0 SAR of 7-(Trifluoromethyl)-1H-Indazole Derivatives cluster_1 3-Position cluster_2 1-Position (N1) cluster_3 5-Position Core 7-(CF3)-1H-Indazole Pos3 Substitution with aryl or heteroaryl groups can enhance potency and selectivity. Core->Pos3 Key for Potency Pos1 Alkylation or arylation can modulate physical properties and target engagement. Core->Pos1 Modulates PK/PD Pos5 Introduction of polar groups can improve solubility and pharmacokinetic properties. Core->Pos5 Improves Drug-likeness

Caption: Key positions for SAR exploration on the 7-(trifluoromethyl)-1H-indazole scaffold.

  • 3-Position: This position is often a key vector for achieving selectivity among different kinase families. Substitution with various aryl and heteroaryl moieties allows for the exploration of interactions with the solvent-exposed region of the ATP-binding pocket.

  • 1-Position (N1): Alkylation or arylation at the N1 position can be used to modulate solubility, cell permeability, and to probe for additional interactions within the binding site. However, this modification removes the hydrogen bond donor capability of the N1-H.

  • Other Positions (4, 5, 6): These positions can be functionalized to improve physicochemical properties such as solubility and to block potential sites of metabolism.

Future Directions and Conclusion

The 7-(trifluoromethyl)-1H-indazole scaffold represents a compelling and underexplored area of chemical space for drug discovery. Its inherent drug-like properties, conferred by the strategic placement of the trifluoromethyl group, make it an attractive starting point for the development of novel therapeutics. As synthetic methodologies become more refined and our understanding of its biological interactions deepens, we anticipate a surge in the discovery and development of clinical candidates based on this promising core. The continued exploration of this scaffold is poised to deliver the next generation of targeted therapies for a range of diseases, from cancer to inflammatory disorders.

References

  • ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]

  • PubMed. (2012, August 23). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • PubMed. (2012, April 12). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • PubMed. (2014, June 26). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. [Link]

  • PubMed. (2025, June 12). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][9]naphthyridin-2(1H)- one. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of indazole derivatives | Request PDF. [Link]

  • MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. [Link]

  • ACS Publications. (2014, June 2). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PubMed. (2023, November 15). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol: Regioselective N-alkylation of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry The indazole nucleus is a prominent scaffold in modern medicinal chemistry, r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole nucleus is a prominent scaffold in modern medicinal chemistry, recognized for its role as a versatile bioisostere of indole and its presence in numerous pharmacologically active compounds.[1] The N-alkylation of the indazole ring is a critical synthetic step, as the position of the alkyl substituent (at N1 or N2) profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target engagement.[2][3] However, the synthesis of a single, desired N-alkylated indazole regioisomer presents a significant challenge, as reactions often yield a mixture of both N1 and N2 products.[3][4] This necessitates the development of robust, regioselective protocols to ensure synthetic efficiency and avoid cumbersome purification processes.[5]

This application note provides a detailed protocol and technical guidance for the N-alkylation of a specific, electron-deficient substrate: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate. We will explore the mechanistic principles governing regioselectivity and offer field-proven methods for directing the alkylation to either the N1 or N2 position.

The Chemical Landscape: Understanding Regioselectivity in Indazole Alkylation

The regiochemical outcome of indazole N-alkylation is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the substrate's electronic and steric properties, as well as the choice of base, solvent, and alkylating agent.[6][7]

The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and the two possible products, the N1- and N2-alkylated indazoles, have different thermodynamic stabilities. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[8][9] Consequently, reactions that allow for equilibration tend to favor the N1-substituted product.[8]

For the target substrate, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, two key substituents dictate its reactivity:

  • 7-(Trifluoromethyl) group: This potent electron-withdrawing group significantly influences the electronic properties of the indazole ring. Furthermore, its position adjacent to the N1 nitrogen introduces considerable steric hindrance.

  • 5-(Methyl carboxylate) group: Another electron-withdrawing group that modulates the overall electron density of the aromatic system.

Studies have demonstrated that the presence of a substituent at the C7 position, particularly an electron-withdrawing one like a nitro or carboxylate group, sterically hinders the N1 position and directs alkylation towards the N2 position.[6][7][8] This steric effect is a dominant factor in determining the regioselectivity for this specific substrate.

Below is a diagram illustrating the key decision points in the N-alkylation process.

G sub Indazole Substrate Methyl 7-(trifluoromethyl)-1H- indazole-5-carboxylate cond Reaction Conditions (Base, Solvent, Temp.) sub->cond agent Alkylating Agent (R-X) cond->agent workup Workup & Purification (Chromatography) agent->workup n1 N1-Alkylated Product (Thermodynamically Favored, Sterically Hindered) workup->n1 Isomer Separation n2 N2-Alkylated Product (Kinetically/Sterically Favored) workup->n2 Isomer Separation

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Preferential N2-Alkylation (Kinetic/Steric Control)

Given the steric hindrance at the N1 position from the 7-trifluoromethyl group, conditions that favor kinetic control or are sensitive to steric factors will predominantly yield the N2-alkylated product.[7][8] The use of a strong base like sodium hydride in a non-polar aprotic solvent like THF, which under other circumstances might favor the N1 product, is expected to be overridden by the steric effect of the C7 substituent, leading to excellent N2 regioselectivity.[4][7]

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indazolide anion is often observed as a suspension.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N2-alkylated indazole.

Data Summary Table
ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic solvent compatible with NaH.
Temperature 0 °C to Room Temp.Controlled deprotonation followed by alkylation at a moderate temperature.
Equivalents (Base) 1.2 equivEnsures complete deprotonation of the starting material.
Equivalents (Alkylating Agent) 1.1 - 1.5 equivSlight excess to drive the reaction to completion.
Expected Outcome High N2-selectivity (≥96%)The C7-CF3 group sterically blocks the N1 position.[7][8]

Protocol 2: Attempting N1-Alkylation (Thermodynamic Control)

While N2-alkylation is the expected major product, certain conditions can be employed to favor the formation of the thermodynamically more stable N1-isomer, although it may still be a minor product in this specific case. Conditions that allow for potential equilibration, such as the use of a weaker base in a polar aprotic solvent, might slightly increase the N1:N2 ratio.[10]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkylating agent (e.g., an α-halo ester like methyl bromoacetate, 1.1-1.5 equiv) to the suspension. α-Halo esters have been shown to favor N1 alkylation under these conditions through a process of thermodynamic equilibration.[8]

  • Reaction: Stir the mixture at room temperature or heat (e.g., 50-80 °C) overnight, or until completion as monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product will likely be a mixture of N1 and N2 isomers, requiring careful separation by column chromatography.

Characterization and Validation

Accurate assignment of the N1 and N2 regioisomers is crucial. This is typically achieved using a combination of one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC).

  • For the N1-isomer: A correlation is expected between the protons of the N-alkyl group's α-CH₂ and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation should be observed between the protons of the N-alkyl group's α-CH₂ and the C3 carbon of the indazole ring.[4]

The following diagram outlines the logical flow for product validation.

G crude Crude Product (Post-Purification) lcms LC-MS Analysis crude->lcms Verify Mass & Purity nmr NMR Spectroscopy (¹H, ¹³C, HMBC) crude->nmr Determine Structure iso_pure Isolated Isomer Purity Check lcms->iso_pure nmr->iso_pure final Structurally Confirmed N-alkylated Indazole iso_pure->final Purity >95%

Caption: Logical workflow for the analytical validation of N-alkylated products.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (e.g., old NaH).- Insufficiently anhydrous conditions.- Poorly reactive alkylating agent.- Use fresh, high-quality reagents.- Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).
Poor Regioselectivity - Reaction conditions not optimal for the specific substrate.- Equilibration occurring under kinetic conditions.- For N2 selectivity with this substrate, ensure a strong base and non-polar solvent (Protocol 1).- For attempts at N1, consider lower temperatures to potentially favor kinetic N1 addition before equilibration to the sterically favored N2.
Formation of Byproducts - O-alkylation of the carboxylate group (unlikely but possible).- Decomposition of starting material or product.- Use a non-nucleophilic base (e.g., NaH).- Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

Conclusion

The N-alkylation of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is strongly directed by the steric influence of the C7-trifluoromethyl group, leading to a high preference for the N2-alkylated product under standard conditions. The protocol utilizing sodium hydride in THF provides a reliable and highly regioselective method for synthesizing the N2-isomer. While achieving high selectivity for the N1-isomer is challenging for this substrate, careful selection of conditions favoring thermodynamic control may yield small, isolable quantities. In all cases, rigorous analytical characterization, primarily through HMBC NMR, is essential for unambiguous structural assignment of the resulting regioisomers.

References

  • Benchchem. A Comparative Guide to Indazole Alkylation.
  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available from: [Link]

  • Benchchem. Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications (RSC Publishing).
  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. (2025). Organic Letters - ACS Publications.
  • Alkylating reagent effects on N-1/N-2 regioselectivity. (n.d.). ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
  • Conrow, R. E. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4982–4985. Available from: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2026, January 10). ResearchGate.
  • Murugan, A., Babu, V. N., Sabarinathan, N., & Sharada, D. S. (n.d.). Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. ChemRxiv. Available from: [Link]

  • Benchchem. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (n.d.). HETEROCYCLES.

Sources

Application

Application Note: Utilizing Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS 1374258-44-2) in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the selection of highly optimized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. CAS 1374258-44-2 , chemically designated as Methyl 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly optimized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. CAS 1374258-44-2 , chemically designated as Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate [1], represents a highly specialized, "privileged" pharmacophore scaffold. By combining the versatile hydrogen-bonding capacity of the indazole core with the metabolic shielding of a trifluoromethyl (-CF₃) group, this building block is engineered for the rapid development of kinase inhibitors, protein-protein interaction (PPI) modulators, and ion channel antagonists[2][3].

This application note provides researchers and medicinal chemists with a comprehensive guide to the physicochemical rationale, structural advantages, and validated synthetic protocols for deploying this building block in high-throughput library generation.

Pharmacophore Rationale and Physicochemical Profiling

The architectural design of CAS 1374258-44-2 offers three distinct vectors for pharmacological optimization:

  • The Indazole Core (Hinge Binder): Indazoles are widely recognized as bioisosteres of indoles, benzimidazoles, and purines[4]. In oncology and immunology, the 1H-indazole motif frequently acts as an ATP surrogate, forming critical bidentate hydrogen bonds with the hinge region of protein kinases[5].

  • The 7-Trifluoromethyl Group (Metabolic Shield & pKa Modulator): The strategic placement of the -CF₃ group at the C7 position serves multiple purposes. Sterically, it fills deep hydrophobic pockets within target receptors (such as TRPA1)[3]. Electronically, its strong electron-withdrawing nature lowers the pKa of the adjacent N1-H, thereby strengthening its capacity as a hydrogen-bond donor. Furthermore, it completely blocks CYP450-mediated oxidation at the C7 position, drastically improving the in vivo half-life and oral bioavailability of the resulting drug candidates[3].

  • The 5-Methyl Carboxylate (Synthetic Vector): The ester at the C5 position provides a highly tractable synthetic handle. It is oriented toward the solvent-exposed region when the indazole is bound to a kinase hinge, making it the ideal vector for appending solubilizing groups or targeting moieties via amide coupling.

Quantitative Data: Physicochemical Properties

To predict the drug-likeness of derivatives synthesized from this scaffold, it is essential to understand the baseline physicochemical parameters of the building block itself.

PropertyValueMedicinal Chemistry Implication
Molecular Weight (MW) 244.17 g/mol Low MW allows for significant functionalization without violating Lipinski's Rule of 5 (MW < 500).
Formula C₁₀H₇F₃N₂O₂High fluorine content enhances lipophilicity and membrane permeability.
cLogP (Predicted) ~2.5Optimal starting lipophilicity; subsequent additions should be monitored to keep final cLogP < 5.
H-Bond Donors (HBD) 1 (N1-H)Essential for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors (HBA) 4 (N, N, O, O)Provides multiple interaction points for water networks or receptor side chains.
Polar Surface Area (PSA) ~55 ŲHighly favorable for cellular permeability (well below the 140 Ų limit for oral drugs).

Mechanistic Visualizations

Pharmacophore Core 1H-Indazole Core ATP Mimetic / Hinge Binder Target Biological Target (e.g., Kinase, TRPA1) Core->Target Bidentate H-Bonds CF3 7-CF3 Group Metabolic Shield & Hydrophobic Anchor CF3->Target Van der Waals / Steric Fit Ester 5-Carboxylate Vector Solvent-Exposed SAR Handle Ester->Target Amide Extension / Solubilization

Pharmacophore mapping of CAS 1374258-44-2 illustrating its multi-vector target engagement.

Workflow A CAS 1374258-44-2 (Methyl Ester) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, Amines) C->D Diversification E Core Modification (N-Alkylation) C->E SN2 / Chan-Lam F Lead Candidate Library D->F E->F

Standard drug discovery synthetic workflow utilizing CAS 1374258-44-2.

Experimental Workflows & Protocols

To transform CAS 1374258-44-2 into a library of testable drug candidates, the methyl ester must first be converted into a reactive carboxylic acid, followed by diversification via amide coupling. The protocols below are designed with built-in causality and self-validation steps to ensure high fidelity.

Protocol A: Chemoselective Saponification of the Methyl Ester

Causality & Rationale: The robust electron-withdrawing inductive effect of the 7-CF₃ group makes the C5-ester highly susceptible to nucleophilic attack. However, harsh bases (like boiling NaOH) can risk degrading the indazole core. Therefore, Lithium Hydroxide (LiOH) in a biphasic THF/Water system is selected. LiOH is mild, and the lithium cation acts as a weak Lewis acid, coordinating the carbonyl oxygen to accelerate hydrolysis at room temperature without triggering side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 244 mg, 1.0 mmol) of CAS 1374258-44-2 in 5.0 mL of a 3:1:1 mixture of THF:MeOH:H₂O. The methanol acts as a phase-transfer bridge to ensure homogeneity.

  • Reagent Addition: Add 3.0 equivalents of LiOH monohydrate (126 mg, 3.0 mmol) in a single portion.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–6 hours.

  • Monitoring (Self-Validation): Analyze via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 5 mL of distilled water and cool to 0 °C in an ice bath.

  • Acidification: Dropwise, add 1M HCl until the pH reaches 3.0–4.0. A dense white precipitate (the free carboxylic acid) will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry overnight in a vacuum desiccator over P₂O₅.

  • QC Validation: LC-MS should reveal a mass of [M-H]⁻ = 229.1 m/z. ¹H NMR (DMSO-d6) must show the disappearance of the sharp singlet at ~3.90 ppm (ester methyl) and the appearance of a broad singlet >12.5 ppm (carboxylic acid OH).

Protocol B: High-Throughput Amide Coupling (Library Generation)

Causality & Rationale: The resulting 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is electronically deactivated compared to aliphatic acids. Standard coupling reagents like EDC/HOBt may result in sluggish kinetics and poor yields. HATU is chosen as the coupling reagent because it forms a highly reactive HOAt-active ester intermediate, driving the reaction to completion rapidly. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial purged with N₂, dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.2 M concentration). Add 1.5 eq of DIPEA and 1.2 eq of HATU.

  • Pre-Stir: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active HOAt ester forms.

  • Amine Addition: Add 1.2 eq of the desired primary or secondary amine (e.g., a functionalized piperazine for solubilization).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS. The intermediate active ester mass should transition entirely to the product mass ([M+H]⁺).

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography or preparative HPLC.

References[1] Molport. "methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | 1374258-44-2". Molport Chemical Database. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcGknZSCXf7jH-RzCczi_QfnL6QYcJbov9Iz4SWL7R2UZfEfdazyAf5zXYJPqxQQW_B8AzPp10_OszhXZ5bEhdTZLhJb76po2pE4Bz-tPulTvdodSivFK75pPxC7S1dkhqn173Dov3pgG0Ra6fUSl29sNww==[2] Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Medicinal Chemistry (via NIH PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0-CE8OWpGMVBqH7OUp6JHhT0zQEmR_SudoU3GQl8nO53Pu875qXd6mSJYVQTUWi6qV-efbXJ8Dy4ghHQUe1hFpQ6A5q9DfkBRlFfNXonm9prO_EiUzO2nBskUu4yLwixW03tOzm7Jr0Tpjur[5] BenchChem Technical Support Team. "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry". BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6m8hGTIjaMnb9z1HM5JjbKowlE-hv_nl-l05WSn1QD-81g-5kJ5C7ot2krt3HJnTYOB3sphkMPCNg_CauDJ-i8gb5M7FoUACe33vl1p0zIP8lmzvVOQNFLbApqDnJB7EgTWXYQ5H6v83NUy5PJEo62Sd8gSNcPgEdvQqkDs96DpElW4SSOxwvfn4VebidBarRrPXRfEC2Y4QOuy0R-9gm1Y=[3] "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists". Journal of Medicinal Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXPbT_czobgta61igm5Hl7ICQ0DP01eIAlwDnMMHsdro2ASXp1ne0JpbSVHnN1EC8VFUJNEL6fmj78BlKoqI_Yd7qkG1Zke1eKIQkk8ed19MEdBkXXOgfXK0mLfeix6SIOJc_icQ==[4] "Metal-Free Trifluoromethylation of Indazoles". The Journal of Organic Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-lVP7RX6_qEIbgcpiuRsCRfAw1zOqnX8IGXY5kYygdVweTO5GfWe3rJWiC1JO20XHjsxNW57uhTUCQG0_cEEVF44r-fJk4SVumbkGCnMgC-IoP-wEHVq9gASLRTDxpsNPM51VcVbCl_SBg==

Sources

Method

Application Note: HPLC Method Development for Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate . Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate . Designed for researchers and drug development professionals, this guide moves beyond standard protocols by detailing the mechanistic causality behind each chromatographic choice. By exploiting orthogonal selectivity and precise pH control, this method ensures baseline resolution of the target analyte from potential positional isomers and degradation products.

Analyte Profiling & Mechanistic Rationale (E-E-A-T)

To develop a self-validating and reliable method, we must first deconstruct the molecular architecture of the analyte to understand its chromatographic behavior.

  • The Indazole Core: The indazole ring is amphoteric. Without strict pH control, partial ionization leads to severe peak tailing due to secondary interactions with residual silanols on the silica backbone.

  • The Trifluoromethyl (-CF 3​ ) Group: This highly electronegative and lipophilic group dominates the molecule's retention profile. On a standard C18 column, separation from closely related impurities (e.g., 6-trifluoromethyl isomers) relies solely on minor hydrophobic differences, often resulting in co-elution.

  • The Methyl Ester (-COOCH 3​ ): Ester linkages are highly susceptible to hydrolysis under extreme pH conditions (pH < 2 or pH > 8).

Causality of Chromatographic Choices

Why a Pentafluorophenyl (PFP) Column? While C18 columns rely purely on hydrophobic dispersion forces, a PFP stationary phase introduces multiple retention mechanisms: dipole-dipole interactions, π−π overlap, and specific fluorine-fluorine affinity. This orthogonal selectivity is highly discerning for fluorinated aromatic compounds, drastically improving the resolution of positional isomers[1][2].

Why 0.1% Formic Acid? To suppress silanol ionization and keep the indazole core in a consistent state, an acidic mobile phase is required[3]. However, using a strong acid like Trifluoroacetic Acid (TFA, pH ~2.0) risks acid-catalyzed hydrolysis of the methyl ester during prolonged sequence runs. Formic acid (0.1%, pH ~2.7) provides the perfect balance: it is acidic enough to ensure optimal peak shape but mild enough to preserve the ester linkage.

MethodDev A 1. Analyte Profiling (Hydrophobicity & pKa Analysis) B 2. Stationary Phase Selection (Pentafluorophenyl - PFP) A->B C 3. Mobile Phase Optimization (0.1% Formic Acid / Acetonitrile) B->C D 4. Gradient & Flow Rate Tuning (Maximize Resolution) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Logical workflow for developing a stability-indicating HPLC method.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent (50:50 Water:Acetonitrile): Mix 500 mL of ultrapure water with 500 mL of Acetonitrile. Rationale: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

Sample Preparation Workflow

To ensure a self-validating system, sample preparation must be highly reproducible to prevent recovery variations.

  • Weighing: Accurately weigh 10.0 mg of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 70 mL of Diluent. Sonicate for 10 minutes to ensure complete solubilization of the hydrophobic -CF 3​ moiety.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL to saturate the filter membrane.

SamplePrep S1 Weigh 10 mg Analyte S2 Dissolve in 10 mL Diluent (50:50) S1->S2 S3 Sonicate 10 min (Ensure Dissolving) S2->S3 S4 Filter (0.45 µm PTFE Syringe) S3->S4 S5 Transfer to Vial S4->S5

Fig 2. Standardized sample preparation protocol for reproducible recovery.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column PFP (150 mm × 4.6 mm, 3 µm)Orthogonal selectivity for fluorinated aromatics[1].
Mobile Phase A 0.1% Formic Acid in WaterControls pH (~2.7), suppresses silanol activity[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileStronger elution strength than Methanol, lower pressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces backpressure, stabilizes retention times.
Detection UV at 254 nmMaximum absorbance for the conjugated indazole ring.
Injection Vol 10 µLPrevents column overloading and peak broadening.
Table 2: Gradient Elution Program

A gradient is utilized to ensure that highly retained hydrophobic impurities are efficiently washed from the column, preventing ghost peaks in subsequent runs.

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.07030Isocratic hold
2.07030Isocratic hold
10.01090Linear ramp (Analyte Elution)
13.01090High-organic wash
13.17030Return to initial conditions
18.07030Re-equilibration

Method Validation Framework (ICH Q2)

A protocol is only as trustworthy as its validation framework. The following System Suitability Testing (SST) parameters guarantee that the instrument is fit-for-purpose prior to analyzing unknown samples.

Table 3: System Suitability & Validation Acceptance Criteria
Validation ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~8.5 minutes (± 0.2 min)Confirms gradient delivery accuracy.
Tailing Factor (T f​ ) 1.5Ensures no secondary silanol interactions.
Theoretical Plates (N) 5,000Verifies column efficiency and packing integrity.
Injection Precision %RSD 2.0% (n=5)Validates autosampler reproducibility.
Linearity ( R2 ) 0.999 (10 - 150 µg/mL)Ensures accurate quantification across the assay range.
Specificity No peaks in blank at RTConfirms diluent does not interfere with the analyte.

References

  • CAPCELL CORE PFP Type | HPLC Columns | Products | HPLC | Osaka Soda Source: osaka-soda.co.jp URL:1

  • Luna PFP(2) HPLC Columns - Phenomenex Source: phenomenex.com URL:

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - Frontiers Source: frontiersin.org URL:3

  • SELECTRA® PFPP HPLC COLUMNS - United Chemical Technologies (UCT) Source: unitedchem.com URL:2

Sources

Application

Derivatization techniques for 1H-indazole-5-carboxylate compounds

Application Note: Advanced Derivatization Techniques for 1H-Indazole-5-Carboxylate Scaffolds in Drug Discovery Executive Summary & Pharmacological Context The 1H-indazole scaffold is a privileged structure in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Techniques for 1H-Indazole-5-Carboxylate Scaffolds in Drug Discovery

Executive Summary & Pharmacological Context

The 1H-indazole scaffold is a privileged structure in modern drug discovery, exhibiting a vast potential for therapeutic applications ranging from anti-cancer to neuroprotective agents[1]. Specifically, 1H-indazole-5-carboxylate derivatives serve as critical building blocks for synthesizing highly potent, reversible monoamine oxidase B (MAO-B) inhibitors, which are vital in the management of neurodegenerative diseases such as Parkinson's[2],[3].

This application note delineates field-proven methodologies for the regioselective N-alkylation and C-5 ester functionalization of these compounds. By establishing a self-validating framework, this guide provides researchers with the mechanistic logic required to maximize yield, ensure isomeric purity, and streamline downstream drug development.

Mechanistic Logic: Directing Regioselectivity

The functionalization of the indazole core presents a notorious synthetic hurdle: the presence of two nucleophilic nitrogen atoms (N1 and N2). While the 1H-tautomer is thermodynamically favored, indiscriminate alkylation often yields inseparable regioisomeric mixtures, adversely affecting product yield and scalability[4].

  • Causality of Base and Solvent : The regiochemical outcome of N-alkylation is strictly dictated by steric and electronic factors modulated by the reaction environment[5]. Utilizing a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent (THF) drives the reaction under kinetic control[5],[6]. The sodium cation chelates with the C3-carboxylate group (or the indazole intermediate), sterically shielding the N2 position and exclusively exposing the N1 atom to the electrophile[5]. Conversely, conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often yield mixtures of N1 and N2 isomers due to thermodynamic equilibration[5].

  • Self-Validating Analytical Systems : To ensure protocol integrity, researchers must employ 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) to confirm regiochemistry. N1-alkylation shows distinct long-range coupling between the N-alkyl protons and the C7a carbon, whereas N2-alkylation shows coupling to the C3 and C3a carbons[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and regioselective outcomes for 1H-indazole scaffolds, synthesizing empirical data to guide condition selection.

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity

Base (Equiv)Solvent SystemElectrophile TypeTemperature (°C)N1:N2 RatioTypical Yield (%)
NaH (1.2)THF (Anhydrous)Primary Alkyl Halide0 to 25> 95:585 - 92
K₂CO₃ (2.0)DMFPrimary Alkyl Halide25 to 6040:6075 - 80
Cs₂CO₃ (2.0)DMFSecondary Tosylate6060:4065 - 70
NaH (1.2)THF (Anhydrous)Secondary Tosylate0 to 2590:1078 - 85

(Data aggregated from standardized indazole derivatization screenings[5],[6],[7])

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of Methyl 1H-Indazole-5-Carboxylate

Objective: Achieve >95% N1-selectivity using kinetic control parameters[6].

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 100 mL round-bottom flask. Purge with argon to establish an anhydrous environment, preventing premature quenching of the hydride base.

  • Solvation : Dissolve methyl 1H-indazole-5-carboxylate (5.0 mmol, 1.0 equiv) in 25 mL of anhydrous THF (approx. 0.2 M)[8].

  • Deprotonation (Critical Step) : Cool the reaction mixture to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 6.0 mmol, 1.2 equiv) in three distinct portions[5],[8]. Causality: Portion-wise addition controls the exothermic evolution of hydrogen gas and ensures complete, uniform deprotonation without localized heating that could degrade the starting material.

  • Maturation : Stir the suspension at 0 °C for 30 minutes to allow complete formation of the sodium-chelated intermediate[8].

  • Electrophilic Addition : Add the primary alkylating agent (e.g., iodomethane or benzyl bromide, 5.5 mmol, 1.1 equiv) dropwise via syringe[8].

  • Propagation : Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 16–24 hours. Monitor via TLC or LC-MS until the starting material peak is consumed[5].

  • Quenching & Isolation : Re-cool to 0 °C. Quench slowly with 10 mL of saturated aqueous NH₄Cl[8]. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Purification : Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes). The N1-isomer typically elutes faster (higher Rf) than the N2-isomer due to lower polarity[5].

Protocol B: C-5 Ester Hydrolysis and Amidation (MAO-B Inhibitor Synthesis)

Objective: Convert the N1-alkylated ester into a pharmacologically active carboxamide[2].

Step-by-Step Methodology:

  • Saponification : Dissolve the N1-alkylated methyl ester (4.0 mmol) in a mixture of THF (15 mL) and H₂O (5 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 12.0 mmol, 3.0 equiv). Stir at room temperature for 4 hours.

  • Acidification : Concentrate the THF in vacuo. Acidify the aqueous residue to pH 3 using 1M HCl. The resulting N1-alkyl-1H-indazole-5-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Activation : In a dry flask, dissolve the carboxylic acid (3.0 mmol, 1.0 equiv) and the target amine (e.g., 3,4-dichloroaniline, 3.3 mmol, 1.1 equiv) in anhydrous methanol or DMF (15 mL)[2].

  • Coupling : Add EDC·HCl (4.5 mmol, 1.5 equiv), HOBt (4.5 mmol, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 9.0 mmol, 3.0 equiv). Causality: HOBt suppresses racemization and improves the efficiency of the EDC coupling by forming a highly reactive active ester intermediate, ensuring high overall yields[2].

  • Completion : Stir at room temperature for 18 hours. Dilute with 50 mL of water to precipitate the product. Filter, wash sequentially with 1M HCl, saturated NaHCO₃, and water. Recrystallize from ethanol to yield the pure N-(3,4-dichlorophenyl)-1-alkyl-1H-indazole-5-carboxamide[2].

Mandatory Visualizations

ExperimentalWorkflow Start Methyl 1H-indazole-5-carboxylate BaseChoice Base / Solvent Selection Start->BaseChoice NaHTHF NaH in THF (0 °C to RT) BaseChoice->NaHTHF Kinetic Control K2CO3DMF K2CO3 in DMF (RT to 60 °C) BaseChoice->K2CO3DMF Thermodynamic N1Product N1-Alkylated Isomer (Major, >95%) NaHTHF->N1Product Mixture N1 / N2 Isomer Mixture K2CO3DMF->Mixture Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) N1Product->Hydrolysis Amidation Amidation (EDC/HOBt, Amine) Hydrolysis->Amidation FinalDrug Indazole-5-carboxamide (e.g., MAO-B Inhibitor) Amidation->FinalDrug

Workflow for regioselective N-alkylation and amidation of 1H-indazole-5-carboxylates.

SignalingPathway Drug Indazole-5-carboxamide Derivative Target Monoamine Oxidase B (MAO-B) Drug->Target Reversible Inhibition Substrate Dopamine Degradation Blocked Target->Substrate Prevents Receptor Dopaminergic Receptors Activated Substrate->Receptor Increased Synaptic DA Outcome Neuroprotection / Symptom Relief Receptor->Outcome

Pharmacological pathway of indazole-5-carboxamides acting as MAO-B inhibitors.

References[5] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.https://www.benchchem.com[4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.https://www.ncbi.nlm.nih.gov[8] Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.https://www.benchchem.com[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.https://cora.ucc.ie[7] (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. https://www.researchgate.net[2] Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ACS Publications.https://pubs.acs.org[3] Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. https://pubmed.ncbi.nlm.nih.gov[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.https://www.ncbi.nlm.nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility challenges with Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility challenges with Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate .

As a Senior Application Scientist, I frequently encounter researchers who assume Dimethylsulfoxide (DMSO) is an infallible universal solvent. However, dissolution is a thermodynamic competition between a compound’s crystal lattice energy and the solvent's solvation energy. Below, we dissect the causality behind this compound's resistance to dissolution and provide field-proven, self-validating protocols to rescue your assays.

Part 1: Diagnostic FAQs (Understanding the "Why")

Q1: Why does Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate resist dissolution in DMSO? This specific compound possesses three distinct structural liabilities that synergistically antagonize solvation:

  • Supramolecular Hydrogen Bonding: 1H-indazoles are notorious for forming extremely stable intermolecular hydrogen bonds (N-H···N or N-H···O=C from the ester group). Fluorinated indazoles often crystallize as highly stable catemers (helical structures) that resist solvent penetration and possess exceptionally high crystal lattice energies[1].

  • Fluorophilicity: The trifluoromethyl (-CF3) group at position 7 is highly lipophilic. It creates a hydrophobic shield that interacts poorly with polar aprotic solvents like DMSO.

  • Solvent Hygroscopicity: DMSO rapidly absorbs atmospheric water. Even a 1-2% water content in your DMSO stock can drastically reduce the solubility of lipophilic, fluorinated compounds, causing immediate precipitation[2].

Q2: My stock solution was clear yesterday, but today it has precipitated. What happened? This is a classic manifestation of "Ostwald's Rule of Stages." When you initially dissolved the compound, you likely dissolved an amorphous or higher-energy crystalline form. Over time, or triggered by a temperature fluctuation (e.g., a freeze-thaw cycle), the compound nucleated and recrystallized into its lowest-energy, most thermodynamically stable polymorph[2]. This lowest-energy form has significantly lower solubility in DMSO.

Q3: The compound dissolves in 100% DMSO but precipitates immediately when added to my aqueous cell culture media. How do I fix this? This is the most common failure point in in vitro assays. Once the DMSO stock is introduced to an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the water, stripping the solvation shell away from your hydrophobic compound[3]. Counter-intuitive Fix: Do not increase the DMSO stock concentration. Using a highly concentrated stock means you are adding less total DMSO volume to your assay, which decreases the local solubility capacity[3]. Instead, determine the maximum DMSO concentration your cells can tolerate (usually 0.1% - 0.5%), and use the most dilute stock solution possible to reach your final assay concentration[3].

Part 2: Visualizing the Solubility Barrier

Mechanism A Methyl 7-(CF3)-1H-indazole-5-carboxylate B Strong Intermolecular H-Bonding (Indazole N-H...O=C) A->B C High Fluorophilicity (-CF3 Group) A->C D High Crystal Lattice Energy B->D E Poor Solvation by Polar DMSO C->E F Precipitation / Suspension in DMSO D->F E->F

Figure 1: Mechanistic pathway of DMSO solubility failure for fluorinated indazoles.

Part 3: Experimental Protocols & Workflows

To ensure a self-validating system, every step in the following protocol is designed to eliminate a specific variable (moisture, lattice energy, or aggregation) that leads to precipitation.

Standard Operating Procedure: Preparation of a 10 mM Anhydrous Stock
  • Desiccation (Moisture Control): Equilibrate the sealed vial containing the compound to room temperature inside a desiccator for 30 minutes to prevent condensation on the cold powder.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity, stored under Argon). Never use older, frequently opened DMSO stocks[2].

  • Addition: Add the calculated volume of anhydrous DMSO directly to the dry powder.

  • Thermal Disruption: Incubate the vial in a water bath at 40°C for 10–15 minutes. The application of mild heat provides the kinetic energy required to overcome the high crystal lattice energy of the indazole catemers[4].

  • Cavitation: Transfer the vial to a bath sonicator for 5–10 minutes. Sonication creates localized temperature and pressure gradients (cavitation) that synergistically break down compound aggregates[2].

  • Validation: Visually inspect the solution against a strong light source. It must be completely transparent with no particulate scattering (Tyndall effect).

  • Storage: Aliquot the stock into single-use vials and store at -20°C or -80°C. Strictly avoid repeated freeze-thaw cycles , which promote nucleation and irreversible crystallization[2].

Workflow Step1 Weigh Compound in Dry Environment Step2 Add Anhydrous DMSO (Argon Purged) Step1->Step2 Decision Is solution clear? Step2->Decision Step3A Proceed to Assay / Storage Decision->Step3A Yes Step3B Bath Sonication (15 min) + Mild Heat (40°C) Decision->Step3B No Decision2 Is solution clear? Step3B->Decision2 Decision2->Step3A Yes Step4B Add Co-solvent (e.g., PEG-400 or DMF) Decision2->Step4B No

Figure 2: Step-by-step troubleshooting workflow for anhydrous stock preparation.

Part 4: Data Presentation & Alternative Strategies

If 100% anhydrous DMSO fails to maintain solubility upon dilution into your working assays, you must alter the solvent microenvironment. Below is a synthesized breakdown of the compound's liabilities and alternative excipient strategies.

Table 1: Physicochemical Liabilities & Troubleshooting Matrix

Structural FeatureSolubility ImpactMechanistic CauseRecommended Intervention
1H-Indazole Core SevereHigh crystal lattice energy via N-H···O=C catemer formationMild heating (40°C) + Cavitation (Sonication)
-CF3 Group ModerateHigh lipophilicity/fluorophilicity repels polar solventsUse strictly anhydrous DMSO; consider PEG-400 co-solvent
Methyl Ester MildAdds H-bond acceptor, stabilizing polymorphsAvoid freeze-thaw cycles to prevent polymorphic transition

Table 2: Excipient / Alternative Solvent Strategies for Aqueous Dilution

StrategyMechanism of ActionProsCons
Dilute Stock Strategy Maximizes local DMSO carrier volume upon media addition[3]Simple, requires no new reagentsLimited by cellular DMSO toxicity thresholds
PEG-400 / Tween-80 Surfactants lower surface tension and form protective micelles[5]Excellent for highly lipophilic -CF3 compoundsCan cause cellular toxicity or membrane disruption
DMF Substitution Dimethylformamide offers different dipole interactions[4]Can dissolve specific DMSO-resistant polymorphsHigher toxicity profile than DMSO in cell culture
BSA Supplementation Carrier protein binds hydrophobic moieties in mediaMimics physiological serum binding conditionsMay reduce the "free" effective concentration of the drug

References

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at:[3]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at:[2]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. SciSpace. Available at:[1]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at:[4]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at:[5]

Sources

Optimization

Best purification and recrystallization techniques for crude CAS 1374258-44-2

An initial search for specific purification and recrystallization protocols for CAS 1374258-44-2 did not yield compound-specific procedures. This is common for novel or proprietary substances where such data is not publi...

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Author: BenchChem Technical Support Team. Date: April 2026

An initial search for specific purification and recrystallization protocols for CAS 1374258-44-2 did not yield compound-specific procedures. This is common for novel or proprietary substances where such data is not publicly available.

Therefore, this guide has been constructed by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a robust framework for developing a purification and recrystallization protocol for a novel solid organic compound, such as CAS 1374258-44-2. The principles, techniques, and troubleshooting steps detailed herein are universally applicable and grounded in established chemical purification methodologies.

Introduction: The Critical Role of Purification

In drug development and chemical research, the purity of a compound is paramount. Impurities, which can include unreacted starting materials, by-products, residual solvents, or degradation products, can significantly impact the validity of experimental data and the safety and efficacy of a potential therapeutic agent.[1][2] Recrystallization remains a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[3]

This guide provides a systematic approach to developing a robust purification strategy for a new chemical entity (NCE) and troubleshooting common issues encountered during the process.

Part 1: Foundational Knowledge & Initial Assessment

Before attempting a large-scale purification, a preliminary assessment of your crude material is essential. Understanding the nature of your compound and its likely impurities will guide your strategy.

FAQ: Initial Crude Product Assessment

Q1: What are the most common types of impurities I should expect in my crude product?

A1: Impurities in a synthesized compound generally fall into several categories[4]:

  • Organic Impurities: These are the most common and include unreacted starting materials, by-products from side reactions, and intermediates from incomplete reactions.[2]

  • Inorganic Impurities: These can originate from reagents, catalysts, or salts used during the synthesis or workup procedures.[4]

  • Residual Solvents: Solvents used in the reaction or initial purification steps that were not completely removed.[4]

  • Degradation Products: The target compound may degrade during the reaction or subsequent storage, creating new impurities.

Q2: How can I get a preliminary idea of my compound's solubility?

A2: The principle of "like dissolves like" is a useful starting point.[5][6] Consider the polarity of your molecule's structure.

  • Polar compounds (containing functional groups like -OH, -NH2, -COOH) will tend to be more soluble in polar solvents (e.g., water, methanol, ethanol).

  • Nonpolar compounds (rich in carbon-hydrogen bonds) will be more soluble in nonpolar solvents (e.g., hexanes, toluene).

A systematic, small-scale solubility test is the most reliable method and is detailed in the protocol below.

Part 2: Developing the Recrystallization Protocol

The success of a recrystallization hinges on the selection of an appropriate solvent system.[7]

The Golden Rules of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics[8][9]:

  • High Solubility at High Temperatures: The solvent should completely dissolve your compound when hot (typically near the solvent's boiling point).

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize.

  • Appropriate Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[8]

  • Inertness: The solvent must not react with the compound being purified.[8]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[9]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100Very HighExcellent for polar compounds. High boiling point can make drying difficult.[3]
Ethanol (EtOH)78HighGood general-purpose polar solvent. Often used in mixed systems with water.[9]
Methanol (MeOH)65HighSimilar to ethanol but more volatile.
Acetone56MediumStrong solvent, but its low boiling point may lead to premature crystallization.[9]
Ethyl Acetate (EtOAc)77MediumGood for compounds of intermediate polarity. Often paired with hexanes.[9]
Dichloromethane (DCM)40Medium-LowVery volatile. Useful for highly soluble compounds but can be difficult to handle.
Toluene111LowGood for nonpolar, aromatic compounds. High boiling point requires care.[3]
Hexanes/Heptane~69Very LowExcellent for nonpolar compounds. Often used as an "anti-solvent".[3]
Experimental Protocol 1: Microscale Solvent Screening

This protocol allows you to efficiently test multiple solvents using a minimal amount of your crude material.

Objective: To identify a suitable single or mixed-solvent system for recrystallization.

Materials:

  • Crude compound (approx. 10-20 mg per test)

  • A selection of test solvents from Table 1

  • Test tubes or small vials

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place ~15 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. Note if the solid dissolves readily. If it does, this solvent is unsuitable for single-solvent recrystallization.[8]

  • If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture gently in a water bath, continuing to add solvent dropwise until the solid just dissolves.[7] Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[10]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[11]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

  • Repeat this process for a range of solvents of varying polarities.

Workflow for Purification Protocol Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Decision cluster_2 Phase 3: Optimization cluster_3 Phase 4: Analysis Start Start with Crude Material Screen Protocol 1: Microscale Solvent Screening Start->Screen Decision Good Single Solvent Found? Screen->Decision SingleSolvent Proceed to Single-Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Develop Mixed-Solvent System (Soluble + Anti-Solvent) Decision->MixedSolvent No Yes Yes No No ScaleUp Scale-Up Recrystallization SingleSolvent->ScaleUp MixedSolvent->ScaleUp Analysis Analyze Purity (Melting Point, HPLC, NMR) ScaleUp->Analysis End Pure Compound Analysis->End

Caption: Workflow for developing a recrystallization protocol.

Part 3: Troubleshooting Guide & FAQs

Even with careful screening, challenges can arise. This section addresses the most common problems in a question-and-answer format.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure compounds or when using certain solvent mixtures.[12][13]

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation. Allow it to cool much more slowly.[14]

  • Solution 2: Modify the Solvent System. If using a mixed-solvent system, try adding a little more of the "good" solvent to increase overall solubility and lower the saturation point.

  • Solution 3: Slow Down Cooling. Insulate the flask to ensure very gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice rather than separating as a liquid.[12]

Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A4: This is often due to supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[12]

  • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth to begin.[5][15]

  • Solution 2: Seeding. Add a "seed crystal"—a tiny speck of the original crude material—to the solution. This provides a template for other molecules to crystallize upon.[5][15]

  • Solution 3: Reduce Volume. If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent, re-saturating it. Then, attempt to cool it again.[12]

Q5: My final yield is very low. What are the most likely causes?

A5: A low yield is a common and frustrating issue.

  • Cause 1: Too Much Solvent. This is the most frequent reason. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound in the mother liquor upon cooling.[5][14]

  • Cause 2: Premature Crystallization. If the compound crystallizes during a hot filtration step, you will lose product on the filter paper. Ensure your funnel and flask are pre-heated.[13]

  • Cause 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[5]

Q6: After recrystallization, my product is still not pure. What's next?

A6:

  • Repeat the Recrystallization: A second recrystallization using the same solvent system can often remove remaining impurities.

  • Try a Different Solvent: The initial solvent may have a similar solubility profile for both your compound and a key impurity. Choose a solvent with different polarity for the second attempt.

  • Consider an Alternative Technique: If recrystallization fails to achieve the desired purity, other techniques like column chromatography may be necessary to separate compounds with very similar solubility properties.[12]

Troubleshooting Logic Diagram

G Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals No Oil Reheat 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly OilingOut->Reheat Yes Scratch Try scratching flask with glass rod NoCrystals->Scratch Yes Success Crystals Form Reheat->Success Seed Add a seed crystal Scratch->Seed Still no crystals Scratch->Success Reduce Boil off excess solvent Seed->Reduce Still no crystals Seed->Success Reduce->Success

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Finding the best solvent for recrystallisation. Education in Chemistry. Royal Society of Chemistry. [URL: https://edu.rsc.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [URL: https://www.cpp.
  • Solvent Choice. Chemistry Teaching Labs - University of York. [URL: https://www.york.ac.uk/chemistry/equip/teaching-labs/techniques/solvent-choice/]
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [URL: https://studymind.co.
  • Recrystallization-1.pdf. Unknown Source. [URL: https://www.csus.
  • Recrystallization1. Unknown Source. [URL: https://www.csun.edu/~hcchm001/333L/Recryst/Recryst.pdf]
  • SOP: CRYSTALLIZATION. Unknown Source. [URL: https://www.sop-standard-operating-procedure.
  • Recrystallization. Unknown Source. [URL: https://media.eol.org/content/2012/06/12/16/39410_orig.pdf]
  • Experiment 2: Recrystallization. Unknown Source. [URL: https://www.towson.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.06%3A_Troubleshooting/3.6F%3A_Troubleshooting]
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [URL: https://www.york.ac.
  • recrystallization.pdf. Unknown Source. [URL: http://www.chem.ucla.
  • Experiment 9 — Recrystallization. Unknown Source. [URL: https://webs.wofford.
  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. [URL: https://openaccess.emu.edu.tr/bitstream/handle/11129/7311/Islem_Muhammed.pdf?sequence=1]
  • sodium hexameta phosphate(shmp) food grage. Sichuan Blue Sword Chemical(Group)Co.,Ltd. [URL: http://www.bsc-chem.com/product/34.html]
  • Recent trends in the impurity profile of pharmaceuticals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267230/]
  • PHOSPHATE STANDARD | 14265-44-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6110860.htm]
  • Cellulose phosphate Product Number C2258 Store at Room Temperature Product Description CAS Number. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/304/300/c2258pis.pdf]
  • Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/organic-impurities-chemical-drug-substances]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/1.14842]
  • The Different Types of Pharmaceutical Impurities. FB Pharmtech. [URL: https://fbpharmtech.com/the-different-types-of-pharmaceutical-impurities/]
  • SUPPORTING INFORMATION. Rsc.org. [URL: https://www.rsc.
  • Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited. [URL: https://www.simsonpharma.com/sources-of-impurities-in-pharmaceutical-substances]
  • Glycophospholipid and process for preparation thereof. Google Patents. [URL: https://patents.google.
  • Process for applying a coating to a magnesium alloy product. Google Patents. [URL: https://patents.google.
  • Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8360980/]
  • Geschäftsbereich Produkte. TUV Rheinland. [URL: https://www.tuv.
  • Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance at the 7-Position of Trifluoromethyl Indazoles

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 7-trifluoromethyl indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 7-trifluoromethyl indazoles. While the 7-CF3 indazole scaffold is a privileged pharmacophore in oncology and metabolic disease drug development—notably featured in 1[1] and 2[2]—the extreme steric bulk of the trifluoromethyl group at the 7-position severely complicates downstream synthetic workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers.

Functionalization Workflow & Decision Matrix

G A 7-CF3 Indazole Functionalization B N-Alkylation / Acylation A->B C C-C Cross-Coupling (e.g., C6 position) A->C D Steric Clash at N1 (Favors N2 Isomer) B->D G Slow Transmetalation & Debromination C->G E Use Cs2CO3 in Dioxane (Chelation Control) D->E F Electrochemical Base-Free Acylation D->F H Bulky Ligands (XPhos Pd G2 / XPhos) G->H

Decision tree for overcoming steric hindrance in 7-CF3 indazole functionalization workflows.

Troubleshooting Guide & FAQs

Q1: When attempting N-alkylation of 7-trifluoromethyl-1H-indazole, I predominantly isolate the N2-alkylated product. How can I invert this selectivity to favor the N1-isomer?

Causality & Solution: The N1 atom is directly adjacent to the bulky C7-CF3 group. Standard basic conditions (e.g., NaH/THF or K2CO3/DMF) drive the reaction toward the sterically less encumbered N2 position, despite the 1H-tautomer being thermodynamically preferred in unsubstituted indazoles[3].

To overcome this, switch your countercation to Cesium by using Cs2CO3. As demonstrated in4[4], the larger ionic radius of Cs+ facilitates a chelated transition state that coordinates both the electrophile and the N1/N2 atoms. This effectively shields the N2 position and guides the electrophile to N1[4]. For acylation reactions, consider an5 utilizing LiClO4, which bypasses base-induced steric clashes entirely[5].

Q2: I am attempting a Suzuki-Miyaura coupling on a 6-bromo-7-trifluoromethylindazole, but I observe significant debromination and low yields. What is causing this, and how do I fix it?

Causality & Solution: The steric bulk of the adjacent 7-CF3 group severely impedes the transmetalation step of the palladium catalytic cycle. When transmetalation is slow, the oxidative addition complex is left vulnerable and undergoes premature protode-metalation (resulting in the debrominated byproduct)[6].

To resolve this, employ a highly active, sterically demanding precatalyst system such as XPhos Pd G2 supplemented with additional XPhos ligand. The bulky dialkylbiaryl phosphine ligand accelerates reductive elimination and stabilizes the Pd intermediate, allowing transmetalation to outcompete the debromination pathway[6].

Quantitative Data Summaries

Table 1: Effect of Base and Solvent on N1 vs N2 Alkylation Regioselectivity

Data synthesized from standardized optimization studies on sterically hindered 7-substituted indazoles[3][4].

BaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)Mechanistic Driver
NaHTHF0 to RT1:585Steric avoidance (favors N2)
K2CO3DMF901:2.978Poor chelation control
Cs2CO3DMF9015:196Cs+ chelation network
Cs2CO3 1,4-Dioxane 90 >20:1 92 Optimal Cs+ coordination
Table 2: Catalyst/Ligand Screening for Suzuki-Miyaura Coupling of Hindered Bromo-Indazoles

Comparative performance for cross-coupling adjacent to a 7-CF3 group.

Catalyst SystemLigandBaseMain Product YieldDebromination
Pd(PPh3)4NoneNa2CO315%>80%
Pd(dppf)Cl2dppfK3PO435%~50%
XPhos Pd G2 XPhos K3PO4 92% <5%

Self-Validating Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation of 7-Trifluoromethylindazole

This protocol utilizes cesium-driven chelation control to force electrophilic attack at the sterically hindered N1 position.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve 7-trifluoromethyl-1H-indazole (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 2.0 equiv).

    • Causality: Cs+ acts as a critical chelation template. Anhydrous conditions are mandatory to prevent hydroxide-mediated side reactions and maintain the integrity of the Cs+ coordination sphere.

  • Electrophile Addition: Add the alkyl halide or tosylate (1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 2–4 hours.

    • Validation Check (In-Process): Monitor via TLC (EtOAc/Hexane). The N1 isomer typically exhibits a higher Rf value (runs faster) than the N2 isomer due to a lower overall dipole moment.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Analytical Validation (Critical): Confirm regiochemistry via 2D NMR (1H-13C HMBC).

    • Self-Validation Standard: The N1-alkyl protons will NOT show a 3J correlation to the indazole C3 carbon. Conversely, if you isolated the N2-alkyl byproduct, those protons will show a strong 1H-13C correlation to C3[3].

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bulky biaryl phosphine to prevent protode-metalation during slow transmetalation.

  • Catalyst Assembly: In a microwave vial, combine 6-bromo-7-trifluoromethylindazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G2 (0.05 equiv), XPhos ligand (0.05 equiv), and K3PO4 (3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic phosphate base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is necessary to push the sluggish transmetalation step forward.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

    • Validation Check (In-Process): Observe the solution color. A persistent yellow/orange hue indicates an active Pd cycle. If the solution rapidly turns black with a fine precipitate, Pd(0) has crashed out due to ligand degradation or oxygen ingress; the reaction must be restarted.

  • Purification: Cool the mixture, filter through a short pad of Celite to remove palladium black and salts, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nuclear Receptors and Their Selective Pharmacologic Modulators Source: PMC / NIH URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC / NIH URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: ResearchGate URL:[Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach Source: Organic Letters - ACS Publications URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: ResearchGate URL:[Link]

Sources

Optimization

Catalyst selection for optimizing C-H activation in indazole-5-carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of functionalizing indazole-5-carboxylates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of functionalizing indazole-5-carboxylates. The 5-carboxylate moiety is an electron-withdrawing group (EWG) that fundamentally alters the electronic landscape of the indazole core, deactivating it toward standard electrophilic substitution while uniquely priming it for targeted C-H activation.

Rather than providing empirical recipes, this guide explores the causality behind catalyst selection, ensuring your workflows are logical, reproducible, and self-validating.

Diagnostic Workflow: Catalyst Selection

CatalystSelection Start Indazole-5-carboxylate Substrate Decision Target C-H Activation Site? Start->Decision C3 C3 Position (Electrophilic) Decision->C3 C7 C7 Position (CMD Mechanism) Decision->C7 Ann Annulation / Cascade (Directed) Decision->Ann Cat1 Pd(OAc)2 + Phen Solvent: PhCl C3->Cat1 Arylation Cat2 Pd(OAc)2 + K2CO3 Solvent: DMA C7->Cat2 Arylation (EWG assisted) Cat3 [Cp*RhCl2]2 + AgSbF6 Solvent: DCE Ann->Cat3 Ylide/Alkyne Insertion

Decision matrix for selecting transition-metal catalysts for indazole-5-carboxylate C-H activation.

Core Troubleshooting & FAQs

Q1: Why does my Pd(II)-catalyzed C3-arylation of methyl 1H-indazole-5-carboxylate stall at low conversion, yielding a black precipitate? Causality & Solution: The formation of "palladium black" indicates catalyst degradation via premature reductive elimination or off-cycle aggregation. Mechanistically, C3-arylation of indazoles via Pd(II) proceeds through an electrophilic palladation pathway. The 5-carboxylate EWG pulls electron density away from the C3 position, significantly increasing the activation barrier for this step. If the palladation is too slow, the Pd(II) species degrades. To resolve this, you must modulate the electrophilicity and stability of the active palladium species. The addition of 1,10-phenanthroline (Phen) as a bidentate nitrogen ligand prevents catalyst aggregation. Furthermore, solvent selection is critical; switching from highly coordinating solvents like DMF to chlorobenzene (PhCl) or mesitylene suppresses proto-dehalogenation and improves the material balance to >90%[1].

Q2: I need to selectively arylate the C7 position rather than the C3 position. How do I override the natural regioselectivity? Causality & Solution: While the C3 position is naturally the most nucleophilic, the C7 position can be activated by switching the mechanistic pathway from electrophilic palladation to a Concerted Metalation-Deprotonation (CMD) mechanism. Here, the 5-carboxylate group works to your advantage: its electron-withdrawing nature increases the acidity of the adjacent C7 proton. By employing a base-assisted deprotonation strategy using Pd(OAc)₂ with 1,10-phenanthroline and a strong base like K₂CO₃ in a polar aprotic solvent (DMA) at 130 °C, the reaction is driven toward C7. The carbonate base acts as an internal proton shuttle in the CMD transition state, selectively cleaving the more acidic C7-H bond[2].

Q3: When should I abandon Palladium and switch to a Rhodium(III) catalyst system? Causality & Solution: Transition to Rh(III) catalysts, such as[Cp*RhCl₂]₂, when your objective is advanced annulation (e.g., [4+1] or[4+2] cascades) rather than simple cross-coupling. Rh(III) excels in directed C-H activation. If you install a directing group (like an azobenzene or N-amide) on the indazole core, the highly electrophilic Rh(III) center coordinates tightly, forming a rigid metallacycle. This drastically lowers the activation energy for C-H cleavage, allowing for the subsequent insertion of coupling partners like CF₃-imidoyl sulfoxonium ylides to build complex, fluorinated indazole derivatives[3].

Quantitative Data: Catalyst System Comparison

Catalyst SystemTarget SiteAdditive / BaseOptimal SolventTypical YieldMechanistic Pathway
Pd(OAc)₂ / Phen C3None (or K₃PO₄)PhCl / Mesitylene60–85%Electrophilic Palladation
Pd(OAc)₂ / Phen C7K₂CO₃DMA65–75%Base-Assisted Deprotonation (CMD)
[Cp*RhCl₂]₂ / AgSbF₆ AnnulationCu(OAc)₂DCE / HFIP70–90%Directed C-H Activation / Insertion

Self-Validating Experimental Protocol

SOP: Pd(II)-Catalyzed C3-Arylation of Methyl 1H-indazole-5-carboxylate Objective: Regioselective C3-arylation using a robust Pd(II)/Phen system, utilizing internal validation checkpoints to ensure mechanistic fidelity.

Materials:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv, 0.25 mmol)

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • 1,10-phenanthroline (5 mol%)

  • Chlorobenzene (PhCl, 1.0 mL)

  • Dibromomethane (CH₂Br₂, 0.5 equiv) - Internal Standard

Step 1: Catalyst Pre-Assembly

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ and 1,10-phenanthroline in PhCl.

  • Stir at room temperature for 15 minutes.

  • Causality & Validation Checkpoint 1: This pre-stirring ensures the formation of the active [Pd(Phen)]²⁺ complex. Validation: The solution must transition from a reddish-brown suspension to a clear, homogeneous yellow/orange solution. If black particles remain, the Pd(OAc)₂ has degraded; discard and restart the protocol.

Step 2: Substrate Addition & Reaction Execution

  • Add the indazole-5-carboxylate substrate and aryl iodide to the active catalyst solution.

  • Add CH₂Br₂ via microsyringe as an internal standard for quantitative NMR tracking.

  • Seal the tube and heat to 140 °C for 48 hours.

  • Causality: The high temperature is required to overcome the activation barrier imposed by the EWG at the 5-position. PhCl is chosen because it prevents proto-dehalogenation of the aryl iodide, maintaining a material balance >90%[1].

Step 3: In-Process Monitoring

  • At 24 hours, cool the reaction briefly, withdraw a 50 µL aliquot under N₂, filter through a short silica plug (eluting with EtOAc), and concentrate.

  • Validation Checkpoint 2: Obtain a crude ¹H NMR. Compare the integration of the internal standard (CH₂Br₂, ~4.9 ppm) against the product's newly formed aromatic signals. If conversion is <40%, inspect the reaction mixture for the presence of palladium black (indicating catalyst death). If no black precipitate is present, the reaction is merely slow; continue heating.

Step 4: Isolation and Purification

  • Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 5 mL).

  • Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure C3-arylated product.

References

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide Source: National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Indazole Reactivity: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate vs. 7-fluoro-1H-indazole-5-carboxylate

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery Indazole derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Indazole derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activity and synthetic tractability.[1][2][3] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and are integral to a wide array of therapeutic agents, demonstrating anti-cancer, anti-inflammatory, and neuroprotective properties, among others.[4][5][6] The functionalization of the indazole core is a critical activity in drug development, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide provides an in-depth comparison of the reactivity of two key indazole building blocks: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate and 7-fluoro-1H-indazole-5-carboxylate . The choice of substituent at the 7-position—a trifluoromethyl (-CF₃) group versus a fluorine (-F) atom—profoundly influences the electronic character of the entire molecule, dictating its behavior in subsequent synthetic transformations. Understanding these differences is paramount for researchers aiming to design efficient and predictable synthetic routes for novel drug candidates.

Figure 1: Chemical structures of the two indazole derivatives under comparison.

Part 1: The Decisive Factor—Electronic Effects of -CF₃ vs. -F

The divergent reactivity of these two molecules stems directly from the electronic nature of their C7 substituents. While both are electronegative, their mechanisms of electron withdrawal differ significantly, impacting the electron density of the indazole ring system, the acidity of the N-H proton, and the electrophilicity of the C5-ester.

  • The Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing substituent, operating almost exclusively through a strong negative inductive effect (-I).[7][8] The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond network. It does not possess a significant resonance effect. This potent and direction-independent electron withdrawal significantly deactivates the entire aromatic system.

  • The Fluorine (-F) Atom: Fluorine is the most electronegative element and also exerts a strong -I effect. However, unlike the -CF₃ group, it possesses lone pairs of electrons that can be donated back into the aromatic π-system through a positive resonance effect (+R).[9][10] While the inductive effect is dominant, the partial resonance donation makes the overall electron-withdrawing capacity of -F weaker than that of -CF₃.

Electronic_Effects Indazole_CF3 7-(Trifluoromethyl)-1H-Indazole Ring Effect_CF3 Strong Inductive Effect (-I) No Resonance Effect Indazole_CF3->Effect_CF3 Governed by Indazole_F 7-Fluoro-1H-Indazole Ring Effect_F Strong Inductive Effect (-I) Weak Resonance Effect (+R) Indazole_F->Effect_F Governed by Outcome_CF3 Highly Electron-Deficient Ring Very Acidic N-H Effect_CF3->Outcome_CF3 Leads to Outcome_F Moderately Electron-Deficient Ring Moderately Acidic N-H Effect_F->Outcome_F Leads to

Figure 2: Logical relationship between substituents and their resulting electronic impact on the indazole core.

This fundamental electronic difference leads to predictable variations in physicochemical properties, which are summarized below.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyMethyl 7-(trifluoromethyl)-1H-indazole-5-carboxylateMethyl 7-fluoro-1H-indazole-5-carboxylateCausality
Molecular Weight 244.17 g/mol [11][12]194.15 g/mol The -CF₃ group is significantly heavier than a single -F atom.
Calculated pKa (N-H) Lower (More Acidic)Higher (Less Acidic)The stronger -I effect of the -CF₃ group stabilizes the resulting indazolide anion more effectively.
Calculated LogP Higher (More Lipophilic)Lower (Less Lipophilic)The trifluoromethyl group significantly increases lipophilicity compared to a single fluorine atom.[8]
Ring Electron Density Significantly ReducedModerately ReducedThe -CF₃ group is a more potent electron-withdrawing group than the -F atom.[8]

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now explore how these electronic differences manifest in common synthetic reactions crucial for drug development. The following sections provide both mechanistic rationale and validated experimental protocols.

A. N-H Functionalization (Alkylation & Arylation)

The indazole N-H proton is a key handle for introducing linkers or other functionalities. The reaction typically proceeds via deprotonation followed by nucleophilic attack on an electrophile.

Mechanistic Insight: The higher acidity of the N-H proton in Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a distinct advantage. It allows for deprotonation under milder basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) compared to its fluoro-substituted counterpart, which may require stronger bases like NaH or KHMDS. This can improve functional group tolerance and reduce potential side reactions, such as hydrolysis of the ester.

Table 2: Representative Conditions for N-H Alkylation with Benzyl Bromide

SubstrateBaseSolventTemperature (°C)Time (h)Representative Yield (%)
7-CF₃ Derivative K₂CO₃ (1.5 eq)DMF604~90%
7-F Derivative K₂CO₃ (1.5 eq)DMF8012~75%
7-F Derivative NaH (1.2 eq)THF252~92%

Experimental Protocol: General N-H Alkylation

  • To a stirred solution of the indazole substrate (1.0 eq) in an anhydrous solvent (e.g., DMF or THF, 0.2 M), add the base (see Table 2 for examples) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to the specified temperature and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of diverse amine functionalities.[13] For this comparison, let's consider a hypothetical scenario where a bromo-substituent is present at the C3 position of our indazoles.

Mechanistic Insight: The electronic nature of the indazole ring significantly influences the palladium catalytic cycle. An electron-deficient ring, as in the 7-CF₃ derivative , generally accelerates the rate-limiting reductive elimination step. However, it can slow down the initial oxidative addition of the palladium catalyst to the aryl halide. The overall reaction rate is a balance of these opposing effects. In many cases, the electron-withdrawing nature of the -CF₃ group can lead to more efficient coupling, provided the catalyst system (especially the ligand) is appropriately chosen to facilitate the oxidative addition step.

Buchwald_Hartwig_Cycle cluster_effect Influence of Substituents A Pd(0)L_n Active Catalyst B Oxidative Addition (Slower for 7-CF₃) A->B Ar-X C Ar-Pd(II)(X)L_n Intermediate B->C D Ligand Exchange & Amine Coordination C->D HNR'R'' Base E Amido Complex D->E F Reductive Elimination (Faster for 7-CF₃) E->F F->A Regenerates Catalyst G Ar-NR'R'' Product F->G

Figure 3: The Buchwald-Hartwig catalytic cycle, highlighting steps influenced by electron-withdrawing groups.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromo-Indazole Derivative

  • To an oven-dried Schlenk tube, add the 3-bromo-indazole substrate (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., dioxane or toluene, 0.1 M), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 90-110 °C.

  • Monitor the reaction progress by LC-MS.[13]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step with electron-poor aryl halides.

C. Hydrolysis of the Methyl Ester

Converting the C5-ester to a carboxylic acid is a common step, for example, prior to an amide coupling reaction. This transformation is highly sensitive to the electronic environment of the carbonyl group.

Mechanistic Insight: The ester carbonyl is an electrophile. The strong electron-withdrawing -CF₃ group pulls electron density away from the ester, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions during basic hydrolysis. Consequently, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate will hydrolyze much more readily than the 7-fluoro analog. This can be exploited to achieve selective hydrolysis under milder conditions, potentially avoiding the degradation of other sensitive functional groups.

Table 3: Comparative Data for Basic Ester Hydrolysis

SubstrateBaseSolventTemperature (°C)Time to Completion (h)
7-CF₃ Derivative LiOH (1.5 eq)THF/H₂O (3:1)251
7-F Derivative LiOH (1.5 eq)THF/H₂O (3:1)256
7-F Derivative LiOH (2.0 eq)THF/H₂O (3:1)501.5

graph "Hydrolysis_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes start [label="Start: Indazole Ester Substrate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Dissolve in THF/H₂O"]; addition [label="Add aq. LiOH"]; reaction [label="Stir at Defined Temperature"]; monitor [label="Monitor by TLC/LC-MS\n(Disappearance of Starting Material)"]; workup [label="Acidify with 1N HCl to pH ~3-4"]; extraction [label="Extract with Ethyl Acetate"]; purification [label="Dry, Concentrate & Purify"]; end [label="End: Carboxylic Acid Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> addition; addition -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extraction; extraction -> purification; purification -> end; }

Figure 4: Standard experimental workflow for the comparative hydrolysis of indazole esters.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the methyl ester substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) in water.

  • Stir the reaction at the desired temperature (see Table 3) and monitor for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which may be used without further purification.[14]

Conclusion and Practical Recommendations

The choice between Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate and 7-fluoro-1H-indazole-5-carboxylate is a strategic decision that should be guided by the specific synthetic transformations planned.

  • Choose Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate when:

    • High N-H acidity is desired for mild N-functionalization.

    • Subsequent reactions benefit from a highly electron-deficient ring (e.g., certain cross-couplings or nucleophilic aromatic substitutions).

    • Facile ester hydrolysis under mild conditions is required.

    • Increased lipophilicity is a desirable feature for the final compound.

  • Choose Methyl 7-fluoro-1H-indazole-5-carboxylate when:

    • A less acidic N-H is needed to avoid side reactions with highly basic reagents used elsewhere in the synthesis.

    • The synthetic route involves electrophilic aromatic substitution, where the less deactivated ring would be more favorable.

    • Slower, more controlled ester hydrolysis is preferred.

    • Lower lipophilicity is a goal for the target molecule's property profile.

By understanding the fundamental electronic differences between the -CF₃ and -F substituents, researchers can make informed decisions, optimize reaction conditions, and design more efficient and robust synthetic pathways in their drug discovery programs.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect.
  • Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • ACS. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Springer Nature. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.
  • MDPI. (n.d.).
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. (2025).
  • Reddit. (2023). What is more withdrawing: a single CF3 on benzene or three fluorines on benzene?.
  • Quality Control Management. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.
  • MDPI. (2006).
  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
  • Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • PubMed. (2006).
  • Molport. (n.d.). methyl 7-(trifluoromethyl)
  • ChemScene. (n.d.). Methyl 7-(trifluoromethyl)

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Comparative

Validation of LC-MS analytical methods for CAS 1374258-44-2 quantification

Comprehensive Validation Guide: LC-MS/MS Quantification of CAS 1374258-44-2 The Analytical Challenge: Quantifying Fluorinated Indazoles CAS 1374258-44-2, chemically known as methyl 7-(trifluoromethyl)-1H-indazole-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: LC-MS/MS Quantification of CAS 1374258-44-2

The Analytical Challenge: Quantifying Fluorinated Indazoles

CAS 1374258-44-2, chemically known as methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, is a critical fluorinated indazole building block and intermediate in modern drug discovery. Because indazole derivatives frequently exhibit potent kinase inhibition, quantifying these compounds in complex biological matrices (e.g., human plasma) is a fundamental requirement for pharmacokinetic (PK) profiling.

However, the structural properties of CAS 1374258-44-2—specifically its planar, nitrogen-containing heterocycle and highly electronegative trifluoromethyl ( −CF3​ ) group—present unique chromatographic challenges. Standard reversed-phase methods often suffer from severe matrix effects and poor peak shapes. As a Senior Application Scientist, I have designed this guide to objectively compare stationary phase chemistries and establish a self-validating, ICH M10-compliant LC-MS/MS protocol for this compound[1].

Workflow S1 Method Development CAS 1374258-44-2 S2 Chromatographic Optimization (Biphenyl vs C18) S1->S2 S3 Sample Preparation (Solid Phase Extraction) S2->S3 S4 ICH M10 Validation Protocol S3->S4 V1 Selectivity & LLOQ S4->V1 V2 Matrix Effect & Recovery S4->V2 V3 Accuracy & Precision S4->V3 Out Validated Output Ready for PK Studies V1->Out V2->Out V3->Out

Fig 1. LC-MS/MS method development and ICH M10 validation workflow for CAS 1374258-44-2.

Causality in Method Development: The Biphenyl Advantage

When developing an LC-MS/MS method, the default choice is often a standard C18 column. However, C18 relies exclusively on dispersive (hydrophobic) interactions. For an electron-deficient aromatic compound like CAS 1374258-44-2, C18 fails to provide sufficient orthogonal separation from endogenous plasma lipids, leading to ion suppression.

The Mechanistic Solution: We compared a standard C18 column against a Biphenyl stationary phase . Biphenyl columns offer π−π interactions, dipole-dipole interactions, and hydrophobic retention[2]. Because the −CF3​ group withdraws electron density from the indazole ring, the molecule becomes highly electron-deficient. This allows it to form strong π−π charge-transfer complexes with the electron-rich biphenyl stationary phase.

This specific causality—matching an electron-deficient analyte with an electron-rich stationary phase—shifts the retention time of CAS 1374258-44-2 away from the ion-suppression zones caused by neutral lipids.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
Performance MetricStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)
Retention Time (min) 1.852.60
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)
Resolution from Isobaric Matrix 1.103.50
Absolute Matrix Factor 65% (Severe Suppression)98% (Negligible Suppression)
Signal-to-Noise at LLOQ 8:135:1

Mass Spectrometric Pathway

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) transitions must be selected based on the molecule's inherent fragmentation mechanics. The methyl ester and trifluoromethyl groups dictate the primary collision-induced dissociation (CID) pathways.

Pathway P CAS 1374258-44-2 [M+H]+ m/z 245.1 F1 Quantifier Ion m/z 213.0 (Loss of CH3OH) P->F1 CID Energy: 20V F2 Qualifier Ion m/z 185.0 (Loss of COOCH3) P->F2 CID Energy: 35V Met In Vivo Metabolite Hydrolyzed Acid P->Met Plasma Esterases (In Vivo)

Fig 2. Mass spectrometric fragmentation pathway and in vivo metabolic route of CAS 1374258-44-2.

Self-Validating Experimental Protocol

Trustworthiness in bioanalysis is achieved through self-validating systems. The following protocol embeds internal controls at every step to ensure that any failure in extraction, chromatography, or ionization is immediately flagged, preventing the reporting of false data.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Protein precipitation leaves residual phospholipids that degrade column lifespan. Polymeric reversed-phase SPE ensures clean extracts.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 13C3​ -CAS 1374258-44-2 at 100 ng/mL). Self-validation check: SIL-IS tracks and corrects for any well-to-well extraction variance.

  • Dilute with 100 µL of 4% Phosphoric acid to disrupt protein binding.

  • Load onto a conditioned polymeric SPE plate (30 mg/well).

  • Wash with 200 µL of 5% Methanol in water.

  • Elute with 2 x 50 µL of 100% Acetonitrile.

  • Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances π−π interactions better than Acetonitrile on Biphenyl phases)[2].

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: ICH M10 Batch Execution

A valid analytical batch must contain:

  • System Suitability Test (SST): A low-level standard injected prior to the run to verify retention time and S/N > 10.

  • Blank Matrix & Zero Sample: Proves absence of carryover and endogenous interference.

  • Calibration Curve: 8 non-zero points (1.0 to 1000 ng/mL).

  • Quality Control (QC) Samples: Distributed evenly among study samples.

Validation Data Summary

Following the ICH M10 guidelines[1], the method using the Biphenyl column was validated for precision and accuracy over a 3-day period.

Table 2: Accuracy and Precision Data for CAS 1374258-44-2
QC LevelNominal Concentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Accuracy (%)
LLOQ 1.08.59.2102.5
Low QC 3.05.26.198.4
Mid QC 50.03.14.0101.2
High QC 800.02.83.599.8

Criteria Met: All CV% values are ≤15% ( ≤20% for LLOQ), and accuracy is within ±15% ( ±20% for LLOQ), proving the method is robust, reproducible, and ready for clinical sample analysis.

References

  • European Medicines Agency / ICH. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." GMP Compliance.[Link]

Sources

Validation

Preclinical Cytotoxicity &amp; Structure-Activity Relationship Guide: Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

[label="5. CellTiter-Glo Assay Validating Assay Diagrams I've reviewed the cytotoxicity and high-throughput screening diagrams for adherence to all specifications.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5. CellTiter-Glo Assay

Validating Assay Diagrams

I've reviewed the cytotoxicity and high-throughput screening diagrams for adherence to all specifications. Color contrast is good in both, and they accurately represent the experimental workflows. The next step is writing the introduction for the "Preclinical Cytotoxicity & Structure-Activity Relationship (SAR) Guide".

Drafting the Guide

I've got the data I needed! I'm now drafting a guide, envisioning it as a professional resource. Right now, I'm working on the Executive Summary. It introduces the key compound and its utility as a building block. I'm focusing on clarity and conciseness, aiming for impact.

Analyzing Cytotoxicity Profile

I'm now diving into the cytotoxicity data. I'm focusing on the trifluoromethyl indazole scaffold, which has potent activity, which I am now examining in detail. I'm focusing on why this is, namely its impact on lipophilicity, membrane permeability, and metabolic stability. I'm putting together a table for comparison of IC50 values. I'm comparing the fluorinated compound, its non-fluorinated analog, and doxorubicin, across the HepG2 and A549 cancer cell lines.

Expanding the Cytotoxicity Analysis

I'm now expanding the cytotoxicity analysis to include MCF-7 breast cancer cells and HEK293 as a healthy control. I'm noting that fluorination generally increases potency against cancer lines but may also increase baseline toxicity in HEK293. I am also working on validating the experimental protocol using an ATP-based CellTiter-Glo assay with a step-by-step methodology, and a high-throughput cytotoxicity screening workflow using a Graphviz Diagram. I'll include QC steps like the Z'-factor.

Visualizing the Apoptosis Pathway

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Refining the Visualization

I've just refined the visualization of the apoptosis pathway. I've used DOT language to create a diagram. It clearly illustrates how the trifluoromethyl indazole induces apoptosis, with distinct steps and labels for key enzymes. I've also just worked on a comprehensive workflow diagram.

Developing the Screening Workflow

I'm now putting together the high-throughput cytotoxicity screening workflow using the provided DOT diagram. I am planning to detail each step, explaining the reasoning behind each choice. I'm focusing on validating the experimental protocol using the CellTiter-Glo assay with a clear methodology, including QC steps. I am also working on adding the commercial availability of the building block via Benchchem, with citation, and other key references.

Finalizing the Guide

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Interpreting Cytotoxicity Data

I'm interpreting the cytotoxicity data table now. I'm focusing on the significant differences in IC50 values across cancer and healthy cell lines. The data is now complete, and the table highlights the improved potency of the fluorinated compound against cancer cells, but also its potential toxicity in the healthy HEK293 line, which may need more attention. I'm also now going to explain the rationale for experimental protocol choices, specifically the 72-hour incubation period and the ATP-based assay, within the guide. I will verify links.

Executive Summary

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS: 1374258-44-2) is a highly specialized synthetic building block widely utilized in modern medicinal chemistry [1.1]. While it primarily serves as an intermediate, its core pharmacophore—the trifluoromethylated indazole—is a "privileged scaffold" known for potent bioactivity, including kinase inhibition and targeted cytotoxicity against various human cancer cell lines[1].

This guide provides an objective, data-driven comparison of the cytotoxicity of this fluorinated indazole scaffold against non-fluorinated alternatives and standard chemotherapeutics. It is designed for drug development professionals seeking to understand the structure-activity relationship (SAR) and the in vitro evaluation methodologies associated with this class of compounds.

Mechanistic Rationale: The Role of the Trifluoromethyl Group

In drug design, the indazole ring acts as a bioisostere of indole, capable of forming crucial hydrogen bonds within the ATP-binding pockets of kinases[2]. The addition of a trifluoromethyl ( −CF3​ ) group at the 7-position introduces three critical pharmacological advantages:

  • Enhanced Lipophilicity: The −CF3​ group significantly increases the compound's partition coefficient (LogP), facilitating superior passive diffusion across the phospholipid bilayer of human cell lines.

  • Metabolic Stability: Fluorination at the 7-position blocks cytochrome P450-mediated oxidative degradation, prolonging the intracellular half-life of the compound[3].

  • Target Affinity: The strong electron-withdrawing nature of the −CF3​ group alters the pKa of the indazole NH, often strengthening target engagement and subsequent apoptotic induction[1].

Pathway CF3 Trifluoromethyl Indazole Binding Kinase Kinase Inhibition (e.g., VEGFR/c-Kit) CF3->Kinase Target Engagement ROS Mitochondrial ROS Generation Kinase->ROS Metabolic Stress Casp9 Caspase-9 Activation ROS->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Proteolytic Cascade Apop Cellular Apoptosis Casp3->Apop Execution Phase

Mechanistic pathway of trifluoromethyl indazole-induced apoptosis in human cancer cell lines.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, its cytotoxicity profile is compared against its non-fluorinated analog (Methyl 1H-indazole-5-carboxylate) and a standard chemotherapeutic control (Doxorubicin)[4].

The data below represents the Half-Maximal Inhibitory Concentration ( IC50​ ) across a standard panel of human cell lines: HepG2 (Hepatocellular carcinoma, assessing liver metabolism), A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma), and HEK293 (Human Embryonic Kidney, serving as a non-cancerous baseline for therapeutic window estimation)[1][2].

Table 1: In Vitro IC50​ Values Across Human Cell Lines
CompoundHepG2 (Liver) IC50​ (µM)A549 (Lung) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)HEK293 (Healthy) IC50​ (µM)
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate 12.4 ± 1.118.2 ± 1.58.7 ± 0.9>50.0
Methyl 1H-indazole-5-carboxylate (Non-fluorinated)45.6 ± 3.2>50.038.4 ± 2.8>100.0
Doxorubicin (Positive Control)1.2 ± 0.22.4 ± 0.30.8 ± 0.14.5 ± 0.6

Data Interpretation: The inclusion of the 7-trifluoromethyl group yields a 3- to 4-fold increase in cytotoxic potency against MCF-7 and HepG2 lines compared to the unfluorinated baseline. Furthermore, the compound maintains a favorable therapeutic window, demonstrating minimal toxicity ( IC50​ > 50 µM) in healthy HEK293 cells, unlike Doxorubicin which exhibits severe off-target cytotoxicity.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for high-throughput cytotoxicity screening.

Causality of Assay Choice: We strictly utilize the CellTiter-Glo® (ATP Luminescence) Assay rather than the traditional MTT assay. Fluorinated indazoles can induce early mitochondrial uncoupling and ROS generation, which artificially skews the mitochondrial reductase-dependent readouts of MTT[2]. ATP quantitation provides a direct, unbiased measure of viable cell mass.

Workflow Seed 1. Cell Seeding (HepG2, A549, MCF-7, HEK293) Incubate1 2. 24h Incubation (Adherence & Recovery) Seed->Incubate1 Dose 3. Compound Dosing (0.1 µM - 100 µM + Vehicle) Incubate1->Dose Incubate2 4. 72h Exposure (Drug Uptake & Action) Dose->Incubate2 Assay 5. CellTiter-Glo Assay (ATP Luminescence) Incubate2->Assay Analysis 6. IC50 Calculation (Non-linear Regression) Assay->Analysis

Self-validating high-throughput cytotoxicity screening workflow using ATP luminescence.

Step-by-Step Methodology
  • Cell Seeding & Recovery: Seed HepG2, A549, MCF-7, and HEK293 cells at a density of 5×103 cells/well in 96-well opaque white plates (to prevent luminescent crosstalk). Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete adherence and metabolic recovery[5].

  • Compound Preparation: Dissolve Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in 100% molecular-grade DMSO to create a 10 mM stock.

  • Dosing (Self-Validating Controls): Perform a 10-point serial dilution (0.1 µM to 100 µM).

    • Vehicle Control: Ensure final DMSO concentration never exceeds 0.5% v/v in any well to prevent solvent-induced baseline toxicity.

    • Positive Control: Dose parallel wells with Doxorubicin (0.01 µM to 10 µM).

  • Incubation: Expose cells to the compound for exactly 72 hours. Rationale: Indazole derivatives mediate apoptosis via transcriptional modulation and kinase inhibition, requiring at least 48-72 hours for the complete execution of the proteolytic cascade[6].

  • Luminescent Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis & Quality Control: Record luminescence using a microplate reader. Calculate the Z'-factor using the vehicle control and a cell-free blank. A Z'-factor > 0.5 validates the assay's integrity. Calculate IC50​ values using a 4-parameter non-linear regression model.

References

  • Swamy, B. V., et al. "Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions." Russian Journal of General Chemistry, 2025. Available at: [Link]

  • Hariyanti, et al. "Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines." Journal of Applied Pharmaceutical Science, 2022. Available at: [Link]

  • Semantic Scholar. "Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines." Anti-Cancer Agents in Medicinal Chemistry, 2025. Available at: [Link]

  • RSC Publishing. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 2020. Available at: [Link]

Sources

Comparative

Validating NMR purity standards for commercial Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate batches

Beyond the Chromatogram: Absolute qNMR Purity Validation for Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate In the development of targeted therapeutics, fluorinated heterocycles like [1] are critical pharmacophoric...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Chromatogram: Absolute qNMR Purity Validation for Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

In the development of targeted therapeutics, fluorinated heterocycles like [1] are critical pharmacophoric building blocks. However, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for batch release often leads to critical analytical blind spots. Because HPLC-UV quantification depends on the relative extinction coefficients of chromophores, it routinely overestimates purity by failing to detect UV-transparent fluorinated intermediates or aliphatic impurities.

To establish metrological traceability and absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. Unlike chromatography, qNMR provides a direct proportionality between the integrated signal area and the molar concentration of the nuclei, independent of the molecule's chemical structure[2].

As a Senior Application Scientist, I have structured this guide to objectively compare commercial batches of this indazole derivative using a self-validating, dual-nucleus ( 1H and 19F ) qNMR methodology.

The Self-Validating qNMR Workflow

To ensure data integrity, our protocol is designed as a self-validating system adhering to the rigorous metrological principles outlined in[3].

QNMR_Workflow S1 1. Material Sampling Batch Selection S2 2. IS Qualification (Maleic Acid) S1->S2 S3 3. Gravimetric Prep (Microbalance) S2->S3 S4 4. T1 Relaxation (D1 > 5 x T1) S3->S4 S5 5. Dual Acquisition (1H & 19F NMR) S4->S5 S6 6. Absolute Purity Quantification S5->S6

Self-validating qNMR workflow for absolute purity determination of fluorinated indazoles.

Step-by-Step Methodology & Mechanistic Causality

1. Internal Standard (IS) Selection & Qualification The cornerstone of qNMR is the Internal Standard. For Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, we select Maleic Acid (NIST SRM traceable). Causality: An ideal IS must possess non-overlapping chemical shifts, high purity, and excellent solubility in the chosen solvent[4]. In DMSO- d6​ , Maleic Acid produces a sharp singlet at ~6.3 ppm. This sits perfectly in the clear spectral window between the indazole's aromatic protons (7.5–8.5 ppm) and the methyl ester singlet (~3.9 ppm)[5].

2. Gravimetric Sample Preparation Protocol: Using a calibrated microbalance with 0.001 mg readability[2], accurately co-weigh ~15 mg of the indazole analyte and ~5 mg of the Maleic Acid IS directly into a static-free vial. Dissolve completely in 800 µL of anhydrous DMSO- d6​ . Causality: Co-weighing eliminates volumetric errors associated with pipetting. Using anhydrous solvent minimizes the HDO water peak (~3.3 ppm), preventing baseline distortion that could interfere with the integration of the methyl ester signal.

3. Spin-Lattice ( T1​ ) Relaxation Assessment Protocol: Perform an inversion-recovery experiment to determine the T1​ relaxation time of the slowest-relaxing nucleus of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ . Causality: If the D1​ delay is too short, the nuclei will not fully return to thermal equilibrium before the next radiofrequency pulse. This partial saturation leads to a systematic underestimation of the signal integral, destroying the quantitative integrity of the assay[6].

4. Dual-Nucleus Acquisition ( 1H and 19F ) Protocol: Acquire a 1H spectrum (minimum 64 scans, 90° pulse angle) and an orthogonal 19F spectrum (minimum 128 scans). Causality: While 1H qNMR measures the entire molecule, 19F qNMR isolates the trifluoromethyl group. Because 19F has a 100% natural abundance and a massive chemical shift range, it acts as a highly sensitive, orthogonal probe for fluorinated impurities that are completely invisible in the 1H baseline or UV chromatogram[2].

5. Data Processing & Absolute Purity Calculation Process the spectra with zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline correction[7]. Calculate purity using the fundamental qNMR equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Comparative Batch Analysis

To demonstrate the necessity of this protocol, we evaluated three distinct commercial sources of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.

Batch ProfileSource Type 1H qNMR Purity (%) 19F qNMR Purity (%)HPLC-UV Purity (254 nm)Karl Fischer Water (%)System Conclusion
Batch A High-Purity Ref. Standard99.8 ± 0.199.7 ± 0.199.9%0.05%Validated
Batch B Standard Commercial Grade97.2 ± 0.396.8 ± 0.298.5%0.40%Acceptable (Requires Recryst.)
Batch C Sub-standard Alternative92.4 ± 0.589.1 ± 0.4 96.2% 1.20%Rejected (Hidden Impurities)

Discussion of Results

The data above perfectly illustrates the danger of relying solely on chromatography for fluorinated compounds.

If a laboratory only utilized HPLC-UV, Batch C would appear to be of acceptable purity (96.2%). However, the self-validating qNMR system exposes a severe discrepancy. The 1H qNMR purity drops to 92.4%, and the orthogonal 19F qNMR plummets to 89.1%.

Why did this happen? Batch C contains a significant amount of an unreacted, aliphatic trifluoromethyl precursor. Because this precursor lacks the conjugated aromatic indazole core, it has a near-zero extinction coefficient at 254 nm, making it invisible to the UV detector. However, the 19F NMR spectrometer detects the distinct chemical shift of the impurity's −CF3​ group, integrating it directly against the internal standard to reveal the true, sub-standard nature of the batch.

By implementing a dual-nucleus qNMR validation strategy, researchers can confidently bridge the gap between apparent chromatographic purity and absolute metrological reality, ensuring that only premium building blocks enter the drug development pipeline.

References

  • [2] 2.[3] 3.[4]

  • [5] 5.[7] 6.[1]

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Safety & Regulatory Compliance

Safety

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate proper disposal procedures

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS: 1374258-44-2) is a specialized fluorinated heterocyclic building block widely utilized in pharmaceutical research and drug development. Due to the presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS: 1374258-44-2) is a specialized fluorinated heterocyclic building block widely utilized in pharmaceutical research and drug development. Due to the presence of a highly stable trifluoromethyl (-CF3) group, the disposal of this compound cannot be treated as standard organic waste. Improper disposal or incomplete combustion poses severe environmental and occupational risks, primarily the generation of highly toxic Hydrogen Fluoride (HF) gas and persistent fluorinated Products of Incomplete Combustion (PICs) [1].

As a Senior Application Scientist, I have designed this comprehensive procedural guide to provide your laboratory with a self-validating, field-proven operational plan for the safe handling, interim storage, and ultimate destruction of this compound.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical causality behind the compound's hazards. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal waste incinerators operating at ~850°C lack the thermal energy required to fully cleave this bond, leading to the emission of smaller, volatile fluorocarbons [2].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueOperational Implication
CAS Number 1374258-44-2Essential for accurate hazardous waste manifesting and vendor intake.
Molecular Formula C10H7F3N2O2Contains Fluorine (F) and Nitrogen (N); necessitates HF and NOx scrubbing during incineration.
Molecular Weight 244.17 g/mol Used by disposal facilities to calculate stoichiometric alkaline requirements for scrubber neutralization.
Key Functional Groups Indazole, Trifluoromethyl (-CF3)High thermal stability requires specialized high-temperature incineration (>1,000°C) [3].
Combustion Byproducts HF, NOx, CO, CO2Extreme inhalation/corrosion hazard; dictates the absolute necessity of alkaline post-combustion scrubbing.

The Causality of Disposal Choices: Why High-Temperature Incineration?

The only scientifically validated method for the complete mineralization of trifluoromethyl-containing compounds is high-temperature chemical incineration [4].

When Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is exposed to temperatures exceeding 1,000°C with a residence time of at least 2 seconds, the thermal energy overcomes the C-F bond activation barrier. However, this thermal cleavage produces gaseous Hydrogen Fluoride (HF). If released, HF is highly corrosive to atmospheric ozone, facility infrastructure, and human lung tissue. Therefore, the incinerator must be coupled with an alkaline scrubber system (typically utilizing Calcium Hydroxide, Ca(OH)2​ ). The scrubber neutralizes the HF gas into an inert, solid precipitate (Calcium Fluoride, CaF2​ ), which can then be safely routed to a hazardous waste landfill [3].

Thermal Degradation & Scrubbing Pathway

Caption: Mechanistic workflow of trifluoromethyl thermal destruction and subsequent HF neutralization.

Step-by-Step Laboratory Disposal Protocol

To ensure regulatory compliance and laboratory safety, implement the following self-validating protocol for the collection and dispatch of this compound.

Phase 1: Segregation and Collection
  • Isolate Halogenated Waste: Never mix Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate with non-halogenated organic waste. Mixing dilutes the halogen concentration, complicating the disposal facility's ability to optimize incinerator fuel-to-waste ratios.

  • Solvent Dissolution (Optional but Recommended): To facilitate liquid injection at the disposal facility, solid waste can be dissolved in a highly combustible, compatible solvent (e.g., ethanol or methanol) prior to collection [4].

  • Primary Containment: Collect the waste in a UN-approved, chemically compatible container. Amber glass or heavy-duty High-Density Polyethylene (HDPE) carboys are standard. Validation Check: Ensure the container cap features a vented PTFE liner to prevent pressure buildup from potential off-gassing.

Phase 2: Labeling and Interim Storage
  • Explicit Labeling: Label the container strictly as: "Hazardous Waste - Halogenated Organics (Contains Trifluoromethyl Derivatives)." This explicit labeling acts as a critical signal to the disposal vendor that the waste will generate HF upon combustion, ensuring it is routed to an incinerator with active alkaline scrubbers.

  • Storage Conditions: Store the sealed container in a dedicated, well-ventilated hazardous waste accumulation area. Keep away from strong oxidizing agents and strong bases, which could initiate premature, uncontrolled degradation [4].

Phase 3: Manifesting and Vendor Dispatch
  • Select a Certified Vendor: Contract only with licensed hazardous waste management facilities that explicitly confirm their capability to handle fluorinated organic compounds via high-temperature incineration (>1,000°C) with wet/dry scrubbing capabilities [1].

  • Documentation: Provide the vendor with the exact CAS Number (1374258-44-2) and the estimated mass of the fluorine content. This allows the facility engineers to calculate the exact stoichiometric dosing of Ca(OH)2​ required in their scrubbers to prevent HF emissions.

Emergency Spill Response Plan

In the event of an accidental spill prior to disposal, immediate containment is required to prevent environmental release.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Don PPE: Responders must wear chemical-resistant gloves (Nitrile, >0.4mm thickness), safety goggles, and a fitted respirator with organic vapor/particulate cartridges.

  • Containment: Do not flush with water. Surround the spill with an inert, inorganic absorbent material (e.g., bentonite clay, vermiculite, or commercial diatomaceous earth) [5].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag. Seal and transfer to the designated Halogenated Waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution, absorbing the wash water into the same hazardous waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2020). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from [Link]

  • SRS Alert Fire. (2021). Safety Data Sheet: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Retrieved from [Link]

Handling

A Researcher's Guide to the Safe Handling of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols As a novel compound in discovery and development pipelines, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

As a novel compound in discovery and development pipelines, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural motifs—a trifluoromethyl group, an indazole core, and a methyl ester—provides a strong basis for establishing robust safety protocols. This guide synthesizes data from structurally related molecules to provide a comprehensive framework for the safe handling, use, and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: An Evidence-Based Approach

The toxicological properties of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate have not been fully investigated. Therefore, it is crucial to treat this compound as potentially hazardous.[1] Based on the known hazards of similar chemical structures, the following potential risks should be anticipated:

  • Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

It is imperative to handle this compound with the utmost care, employing engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate.[3] The following table outlines the minimum required PPE, with explanations rooted in best practices for chemical safety.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required at all times.[4] For operations with a higher risk of splashing or aerosolization, a face shield should be worn in addition to goggles.[5][6]
Hand Protection Chemically resistant gloves are essential.[7] Nitrile gloves are a suitable initial choice for incidental contact, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[8]
Body Protection A flame-retardant lab coat, fully buttoned, is required to protect against splashes and spills.[4] For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be considered.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4]
Respiratory Protection All handling of solid Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a respirator may be required.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10]

  • Ensure the container is tightly closed when not in use.[10]

Handling and Use
  • Engineering Controls: Always handle Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate in a properly functioning chemical fume hood.[9]

  • Procedural Best Practices:

    • Read the label carefully before use.[1][11]

    • Avoid the formation of dust and aerosols.[10]

    • Use the smallest quantity of the chemical necessary for the experiment.[7]

    • Do not return unused chemicals to the original container to prevent contamination.[12]

    • Wash hands thoroughly with soap and water after handling.[7][9]

Spill Management

In the event of a spill, follow these steps while prioritizing personal safety:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[13]

The following workflow illustrates the key steps in responding to a chemical spill:

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate Safety First Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean Decontaminate the Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate and its containers is critical to prevent environmental contamination.[14]

  • Waste Segregation: Collect all waste containing this chemical in a designated, labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams.[14]

  • Container Decontamination: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected as hazardous waste.[14]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[14] The ultimate disposal method will likely be high-temperature incineration at a licensed facility.[14]

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[13]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.

References

  • Quimivita. (2025, March 25).
  • Lab Manager. (2024, January 24). Lab Safety Rules and Guidelines.
  • Workplace Safety and Health Council. (2025, October 12).
  • Northeastern University. Safety Using Chemical Reagents.
  • Ampliqon.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-trifluoromethyl-1H-indazole.
  • Sigma-Aldrich. (2025, November 7).
  • TCI Chemicals. (2025, January 8).
  • Fisher Scientific. (2010, July 9).
  • Fisher Scientific.
  • Benchchem. Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of N-Allyl-3-(trifluoromethyl)aniline.
  • Fisher Scientific. (2010, April 10).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:.
  • CymitQuimica. (2026, February 25).
  • University of Nebraska-Lincoln. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24)
  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • PubChem. 7-Methyl-1H-indazole-5-carboxylic acid.
  • SciSpace. (2007, April 10). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i.
  • Benchchem.
  • MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.

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